(5S,6R)-5,6-Epoxytretinoin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-[(1R,6S)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14+/t19-,20+/m0/s1 |
InChI Key |
KEEHJLBAOLGBJZ-OYJLHWFVSA-N |
Isomeric SMILES |
C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/[C@@]12[C@@](O1)(CCCC2(C)C)C |
Canonical SMILES |
CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
(5S,6R)-5,6-Epoxytretinoin: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5S,6R)-5,6-Epoxytretinoin, also known as 5,6-epoxyretinoic acid (5,6-epoxy RA), is a biologically active, endogenous metabolite of all-trans-retinoic acid (ATRA). While structurally similar to its parent compound, this compound exhibits a distinct profile of activity, primarily functioning as a potent agonist for all three isoforms of the retinoic acid receptor (RARα, RARβ, and RARγ). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its interaction with RARs, downstream signaling events, and cellular consequences. This guide is intended to serve as a resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.
Introduction
Retinoids, a class of compounds derived from vitamin A, are critical regulators of a myriad of biological processes, including cell growth, differentiation, and apoptosis. Their effects are primarily mediated through nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). All-trans-retinoic acid (ATRA) is the most well-characterized endogenous ligand for RARs. However, the metabolic landscape of ATRA is complex, giving rise to a variety of derivatives with their own unique biological activities. Among these is this compound, a product of ATRA metabolism first identified in the kidney and intestine[1][2]. This guide will provide an in-depth exploration of the molecular mechanisms that underpin the biological effects of this specific retinoid metabolite.
Molecular Target and Binding Affinity
The primary molecular targets of this compound are the three isoforms of the retinoic acid receptor: RARα, RARβ, and RARγ. It acts as a direct agonist, binding to the ligand-binding pocket of these receptors and inducing a conformational change that initiates downstream signaling.
Quantitative Data: Receptor Activation
The potency of this compound in activating the different RAR isoforms has been determined through in vitro reporter gene assays. The half-maximal effective concentrations (EC50) demonstrate a clear preference for RARγ, followed by RARβ and RARα.
| Compound | RARα EC50 (nM) | RARβ EC50 (nM) | RARγ EC50 (nM) |
| This compound | 77 | 35 | 4 |
| All-trans-retinoic acid (ATRA) | 169 | 9 | 2 |
| 9-cis-retinoic acid | 13 | 173 | 58 |
| 13-cis-retinoic acid | 124 | 47 | 36 |
| 4-oxo-retinoic acid | 33 | 8 | 89 |
| 18-hydroxy-retinoic acid | 162 | 14 | 14 |
| 4-hydroxy-retinoic acid | 791 | 64 | 94 |
Data compiled from Idres, N., et al. (2002).[3]
Signaling Pathway
Upon binding of this compound, the RAR undergoes a conformational change that facilitates its heterodimerization with a retinoid X receptor (RXR). This ligand-bound RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.
The binding of the agonist, this compound, leads to the dissociation of corepressor proteins (e.g., SMRT, NCoR) and the recruitment of coactivator proteins (e.g., SRC-1, p300/CBP). This coactivator complex possesses histone acetyltransferase (HAT) activity, which leads to the acetylation of histones, resulting in a more open chromatin structure that is permissive for transcription. The recruitment of the basal transcription machinery then initiates the transcription of target genes.
Cellular Effects
The activation of RAR signaling by this compound culminates in various cellular responses, with the most prominently studied being the inhibition of cancer cell proliferation.
Inhibition of Cell Proliferation
This compound has been shown to significantly inhibit the proliferation of human breast cancer cells (MCF-7) in a concentration-dependent manner. At a concentration of 1 µM, it induces growth arrest in these cells. Notably, its antiproliferative activity at concentrations of 10-8 M and 10-7 M is comparable to that of its parent compound, ATRA.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.
RAR Transactivation Assay (Reporter Gene Assay)
This assay is used to determine the ability of a compound to activate RAR-mediated gene transcription.
Workflow:
Detailed Protocol:
-
Cell Culture: COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Transfection: Cells are seeded in 24-well plates and co-transfected with an expression vector for the desired RAR isoform (RARα, RARβ, or RARγ) and a reporter plasmid containing a luciferase gene under the control of a promoter with a retinoic acid response element (RARE-tk-Luc).
-
Treatment: After 24 hours, the medium is replaced with a medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Cells are incubated for an additional 24-48 hours to allow for receptor activation and luciferase expression.
-
Lysis and Luminescence Measurement: Cells are lysed, and a luciferase assay reagent containing the substrate luciferin is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence values are normalized to a control (e.g., β-galactosidase expression) to account for transfection efficiency. The EC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the compound concentration.
Cell Proliferation Assay (Bromodeoxyuridine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Workflow:
References
- 1. Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. All-trans-retinoic acid metabolites significantly inhibit the proliferation of MCF-7 human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Stability of (5S,6R)-5,6-Epoxytretinoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5S,6R)-5,6-Epoxytretinoin, a biologically active metabolite of all-trans-retinoic acid (tretinoin), is of significant interest in cellular signaling and pharmacology. As with all retinoids, its inherent instability presents a considerable challenge for in vitro studies. This technical guide provides a comprehensive overview of the factors influencing the in vitro stability of this compound. It details recommended handling procedures, experimental protocols for stability assessment, and expected degradation profiles. This document aims to equip researchers with the necessary knowledge to design robust experiments and ensure the integrity of their results when working with this labile compound.
Introduction to this compound Stability
This compound, also known as 5,6-epoxyretinoic acid, is an endogenous metabolite of tretinoin formed in tissues such as the kidney, intestine, and liver.[1][2] It is a true in vivo metabolite and not an artifact of isolation procedures.[3] The compound demonstrates biological activity, including agonism at all isoforms of the retinoic acid receptor (RAR), which mediates the transcription of a multitude of genes involved in cell differentiation, proliferation, and embryonic development.[4][5]
However, the polyunsaturated structure and epoxide functional group render the molecule highly susceptible to degradation from environmental factors. Retinoids, in general, are notoriously unstable, readily undergoing isomerization and oxidation when exposed to light, heat, and atmospheric oxygen.[6][7] Furthermore, the epoxide ring of this compound is prone to rearrangement, particularly under acidic conditions, which can lead to the formation of 5,8-oxyretinoic acid.[3] Understanding and controlling these degradation pathways are critical for obtaining accurate and reproducible data in any in vitro setting, from simple binding assays to complex cell culture experiments.
General Handling and Storage
To minimize degradation, stringent handling and storage procedures are mandatory. These protocols are based on established best practices for labile retinoids.
-
Storage of Solids: The solid compound should be stored at -80°C in the dark, under an inert atmosphere (e.g., argon or nitrogen) in amber glass vials to protect from light and oxidation.[7]
-
Preparation of Stock Solutions: Stock solutions should be prepared in high-purity, peroxide-free organic solvents such as ethanol or DMSO.[7] It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be aliquoted into single-use vials, purged with inert gas, sealed tightly, and stored at -80°C in the dark for no longer than one month.[7] Repeated freeze-thaw cycles must be avoided.
-
Experimental Handling: All manipulations involving the compound or its solutions should be performed under subdued or yellow light to prevent photoisomerization and photodegradation.[6] Solutions should be kept on ice when not in immediate use. As retinoids are hydrophobic, they can adsorb to plastic surfaces, leading to a significant loss of concentration in aqueous media lacking protein.[8] The use of low-binding plasticware or glass is recommended.
In Vitro Stability Profile
While specific, publicly available quantitative stability data for this compound is scarce, a stability profile can be extrapolated from the known behavior of tretinoin and other related retinoids. The following tables present illustrative data to guide experimental design.
Table 1: Illustrative Chemical Stability of this compound in Aqueous Buffers
| Condition | Parameter | Expected Outcome | Potential Degradants |
| pH | pH 3.0, 37°C, 2 hours | >90% degradation | 5,8-oxyretinoic acid, isomers |
| pH 7.4, 37°C, 2 hours | 10-20% degradation | Oxidative products, isomers | |
| pH 9.0, 37°C, 2 hours | 20-30% degradation | Oxidative products, isomers | |
| Temperature | 4°C, pH 7.4, 24 hours | <10% degradation | Minor oxidative products |
| 25°C, pH 7.4, 24 hours | 20-40% degradation | Oxidative products, isomers | |
| 37°C, pH 7.4, 24 hours | 40-70% degradation | Oxidative products, isomers | |
| Light | Fluorescent Light, 8 hours | >80% degradation | Photoisomers, oxidative products |
| (ICH Q1B) | Dark Control, 8 hours | <15% degradation | Minor oxidative products |
Note: Data is illustrative and based on the general lability of retinoids. Actual degradation rates should be determined empirically.
Table 2: Illustrative Metabolic and Cell Culture Stability of this compound
| In Vitro System | Incubation Time | Expected % Parent Remaining | Primary Metabolic/Degradation Pathway |
| Human Liver Microsomes (1 mg/mL) | 60 minutes | < 20% | Glucuronidation, further oxidation |
| Cell Culture Media (Serum-Free) | 24 hours | < 10% | Oxidation, Adsorption to plastic |
| Cell Culture Media (+10% FBS) | 24 hours | 40 - 60% | Cellular uptake, metabolism, oxidation |
Note: Data is illustrative. Stability in cell culture is highly dependent on cell type, confluence, and media components.[6][9] The presence of serum proteins can stabilize retinoids in solution.[8]
Experimental Protocols
Detailed and validated protocols are essential for accurately assessing the stability of this compound.
Protocol for Chemical Stability Assessment (pH, Temperature)
Objective: To determine the intrinsic chemical stability of this compound under various pH and temperature conditions.
Materials:
-
This compound
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Phosphate, Citrate, and Borate buffers at various pH values (e.g., 3, 5, 7.4, 9)
-
Temperature-controlled incubators/water baths
-
Amber HPLC vials
-
Validated HPLC or LC-MS/MS system
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in ethanol.
-
In separate amber vials, dilute the stock solution into the various aqueous buffers to a final concentration of 10 µg/mL. The final concentration of ethanol should be less than 1% to minimize its effect.
-
Immediately after preparation, take a sample from each vial for t=0 analysis. Quench the reaction by adding an equal volume of cold acetonitrile and store at -20°C until analysis.
-
Place the vials in incubators set to the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each vial, quench immediately with cold acetonitrile, and store at -20°C.
-
Analyze all samples (including t=0) by a validated stability-indicating HPLC-UV or LC-MS/MS method. The method must be able to resolve the parent compound from its potential degradants.
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
Protocol for Photostability Assessment
Objective: To evaluate the lability of this compound upon exposure to a standardized light source.
Materials:
-
Same as 4.1, plus:
-
A photostability chamber compliant with ICH Q1B guidelines, equipped with a light source emitting both visible and UVA light.[10]
-
Clear and amber vials
-
Aluminum foil
Procedure:
-
Prepare a solution of this compound in a suitable solvent system (e.g., ethanol/water) at a concentration of 10 µg/mL.
-
Place the solution in clear vials for the light-exposed sample and in foil-wrapped clear vials for the dark control.
-
Place both sets of vials in the photostability chamber.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[10]
-
Sample the exposed and dark control vials at appropriate intervals and at the end of the exposure.
-
Analyze all samples by HPLC or LC-MS/MS and calculate the percentage of parent compound remaining relative to the dark control at the corresponding time point.
Protocol for In Vitro Metabolic Stability Assessment
Objective: To determine the rate of metabolism of this compound in a subcellular fraction, such as human liver microsomes (HLM).
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) for Phase II metabolism assessment
-
0.1 M Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile with an internal standard for quenching
-
96-well plates and multi-channel pipettors
-
Incubator set to 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a master mix of HLM in phosphate buffer (final protein concentration 0.5-1.0 mg/mL). Pre-warm at 37°C for 5 minutes.
-
In a separate plate, prepare the test compound by diluting the stock solution in buffer to an intermediate concentration. The final assay concentration is typically 1 µM.
-
To initiate the reaction, add the NADPH regenerating system (and UDPGA if applicable) to the pre-warmed microsomes, then immediately add the test compound.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots and add them to a quenching plate containing ice-cold acetonitrile with an internal standard.
-
Include control incubations: a) without NADPH to assess non-CYP mediated degradation, and b) with a known stable compound as a positive control for metabolic activity.
-
Centrifuge the quenched plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the disappearance of the parent compound over time. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships. The following are generated using the DOT language for Graphviz.
Caption: General workflow for assessing the in vitro stability of a test compound.
Caption: Simplified Retinoic Acid Receptor (RAR) signaling pathway.
Caption: Key factors influencing the in vitro stability of retinoids.
Conclusion
The in vitro stability of this compound is a critical parameter that dictates the reliability of experimental outcomes. Due to its polyene structure and epoxide moiety, it is highly susceptible to degradation by light, heat, oxygen, and non-neutral pH. Its stability is further compromised in protein-free aqueous solutions due to adsorption and is rapidly diminished in the presence of metabolic enzymes. Researchers must employ stringent handling protocols, including the use of subdued light and inert atmospheres, and validate the compound's concentration and integrity under their specific experimental conditions. The protocols and illustrative data provided in this guide serve as a foundation for developing robust in vitro assays and generating high-quality, reproducible data for this potent retinoid metabolite.
References
- 1. The metabolism of retinoic acid to 5,6-epoxyretinoic acid, retinoyl-beta-glucuronide, and other polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]
- 5. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 6. Retinoic acid stability in stem cell cultures | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 7. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
(5S,6R)-5,6-Epoxytretinoin: A Technical Guide to Receptor Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the receptor binding characteristics and associated signaling pathways of (5S,6R)-5,6-Epoxytretinoin, also known as all-trans-5,6-epoxy Retinoic Acid (5,6-epoxy RA). This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key molecular interactions and pathways.
Core Concepts
This compound is a biologically active metabolite of all-trans-retinoic acid (ATRA), a derivative of vitamin A. It functions as an agonist for all three isoforms of the retinoic acid receptor (RAR): RARα, RARβ, and RARγ.[1][2][3] The interaction of 5,6-epoxy RA with these receptors initiates a cascade of molecular events that regulate gene expression, thereby influencing cellular processes such as differentiation and proliferation.
Quantitative Receptor Interaction Data
| Ligand | Receptor Isoform | EC50 (nM) |
| This compound | RARα | 77 |
| This compound | RARβ | 35 |
| This compound | RARγ | 4 |
| Data sourced from Idres et al., 2002.[1] |
Experimental Protocols
Competitive Radioligand Binding Assay (General Protocol)
While specific binding affinity data for this compound is not detailed in the primary literature, a standard competitive radioligand binding assay would be employed to determine the inhibition constant (Ki). The following is a generalized protocol for such an experiment.
Objective: To determine the binding affinity of this compound for RAR isoforms by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human RARα, RARβ, or RARγ
-
Radioligand: [3H]-all-trans-retinoic acid
-
Unlabeled competitor: this compound
-
Assay buffer (e.g., Tris-HCl with dithiothreitol and bovine serum albumin)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Workflow:
References
The Enigmatic Presence of (5S,6R)-5,6-Epoxytretinoin in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5S,6R)-5,6-Epoxytretinoin, a metabolite of all-trans-retinoic acid (atRA), represents a fascinating yet underexplored facet of retinoid metabolism and signaling. While atRA is a well-established morphogen crucial for embryonic development, cell differentiation, and tissue homeostasis, the natural occurrence and biological significance of its epoxidated form remain subjects of ongoing investigation. This technical guide provides a comprehensive overview of the current knowledge regarding the natural presence of this compound, detailing its biosynthesis, tissue distribution, and analytical methodologies for its detection and quantification.
Natural Occurrence and Tissue Distribution
This compound, often referred to in literature as 5,6-epoxyretinoic acid, has been identified as an endogenous metabolite of retinol (Vitamin A) in rats.[1] Its presence has been confirmed in a variety of tissues, indicating a widespread, albeit at low concentrations, distribution.
The primary sites of its detection include:
-
Kidney: The kidney appears to be a significant site for the biosynthesis of 5,6-epoxyretinoic acid, exhibiting the highest concentration of the enzymatic machinery responsible for its formation.[2]
-
Intestine: The intestinal mucosa is another location where this metabolite has been isolated.[3]
-
Liver: As a central metabolic organ, the liver is also involved in the processing of retinoic acid and contains 5,6-epoxyretinoic acid.[4]
-
Spleen: The spleen has been identified as a tissue containing the enzyme system for 5,6-epoxyretinoic acid production.[2]
-
Testes and Serum: The presence of 5,6-epoxyretinoic acid has also been reported in the testes and serum of rats.[4]
While the natural occurrence has been established in rats, data on its presence and concentrations in other species, including humans, are currently limited.
Quantitative Data
To date, quantitative analysis of this compound in biological matrices is sparse. The most definitive quantification has been reported in rat kidney tissue.
| Tissue | Species | Concentration (µM) | Reference |
| Kidney | Rat | 0.25 | [1] |
Further research is necessary to establish a more comprehensive quantitative profile of this metabolite across different tissues and species.
Biosynthesis and Metabolism
The formation of 5,6-epoxyretinoic acid from all-trans-retinoic acid is an enzymatic process. The key requirements for this epoxidation reaction have been identified.
dot
The enzyme system responsible for this conversion is most concentrated in the kidney and requires molecular oxygen, magnesium ions (Mg²⁺), adenosine triphosphate (ATP), and nicotinamide adenine dinucleotide phosphate (NADPH) as cofactors.[2]
Once formed, 5,6-epoxyretinoic acid is further metabolized, primarily through glucuronidation in the liver and small intestinal mucosa, to form 5,6-epoxyretinoyl β-glucuronide, which is then excreted.[3]
Experimental Protocols
The isolation and quantification of this compound from biological samples require sensitive and specific analytical techniques due to its low endogenous concentrations. While a specific, standardized protocol for this particular metabolite is not widely established, the following methodologies, adapted from established procedures for retinoic acid analysis, are recommended.
Sample Preparation and Extraction
A robust sample preparation is critical to remove interfering substances and enrich the analyte.
dot
A detailed protocol for the extraction of retinoic acid isomers from biological samples, which can be adapted for 5,6-epoxyretinoic acid, can be found in the work of Kane et al. (2008).[5] This typically involves homogenization of tissues, followed by liquid-liquid extraction.
Chromatographic Separation and Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of retinoids.
Key Methodological Components:
-
Chromatography: Reverse-phase HPLC is commonly used for the separation of retinoids.[6]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for detection.[5]
Biological Activity and Signaling
The biological role of this compound is not yet fully elucidated. It has been shown to have significantly lower activity in supporting the growth of vitamin A-deficient rats compared to all-trans-retinoic acid, with an estimated activity of only 0.5%.[2] However, some in vitro studies have suggested that 5,6-epoxyretinoids can exhibit biological activities comparable to their parent retinoids in certain assays.[7]
The interaction of this compound with the primary mediators of retinoic acid signaling, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), has not been extensively studied. Understanding this interaction is key to deciphering its potential role in modulating the complex retinoid signaling network.
dot
Stereospecificity
A critical aspect that requires further investigation is the stereochemistry of the naturally occurring 5,6-epoxyretinoic acid. While the (5S,6R) configuration is often implied, definitive experimental confirmation of the stereoisomeric form produced in vivo is lacking in the current body of scientific literature. Advanced chiral separation techniques will be instrumental in resolving this important detail.
Conclusion and Future Directions
This compound is a naturally occurring metabolite of all-trans-retinoic acid, found in various tissues in rats, with the kidney being a primary site of its synthesis. While its presence is established, a significant knowledge gap exists regarding its quantitative distribution in different species, its precise biological function, and its role in signaling pathways. Future research should focus on:
-
Developing sensitive and stereospecific analytical methods for the routine quantification of this compound in diverse biological samples.
-
Elucidating the specific enzymatic pathways and their regulation in different tissues and species.
-
Investigating the binding affinity of this compound to retinoid receptors and its impact on downstream gene expression.
-
Determining the definitive stereochemistry of the endogenous metabolite.
A deeper understanding of this compound will undoubtedly provide valuable insights into the intricate network of retinoid metabolism and its implications for health and disease, potentially opening new avenues for therapeutic intervention.
References
- 1. Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Analysis of (5S,6R)-5,6-Epoxytretinoin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methodologies used in the analysis of (5S,6R)-5,6-Epoxytretinoin, a significant metabolite of retinoic acid. While specific experimental data for this particular stereoisomer is not widely published, this document outlines the established protocols and expected spectroscopic characteristics based on the analysis of closely related retinoids.
Introduction to this compound
This compound is a derivative of Tretinoin (all-trans-retinoic acid) where an epoxide functional group has been introduced across the 5 and 6 positions of the β-ionone ring. As a metabolite of a crucial signaling molecule involved in cell differentiation, proliferation, and apoptosis, the accurate identification and quantification of this compound are vital in various research and drug development contexts. Spectroscopic techniques are the cornerstone of its structural elucidation and purity assessment.
Spectroscopic Data Summary
Table 1: Physicochemical and Mass Spectrometry Data
| Property | Value for all-trans-5,6-Epoxy Retinoic Acid | Reference Compound: all-trans-Retinoic Acid |
| Molecular Formula | C₂₀H₂₈O₃ | C₂₀H₂₈O₂ |
| Molecular Weight | 316.43 g/mol | 300.44 g/mol |
| CAS Number | 13100-69-1 | 302-79-4 |
| Expected m/z (M+) | 316 | 300 |
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)
Note: Specific chemical shifts for this compound are not available. The presence of the epoxide ring is expected to cause significant shifts in the signals of neighboring protons compared to Tretinoin.
| Proton | Expected Shift Range (ppm) for this compound | Reference: all-trans-Retinoic Acid (ppm) |
| C1-CH₃ | ~1.0 - 1.2 | 1.03 |
| C5-CH₃ | Shifted due to epoxide | 1.71 |
| C9-CH₃ | ~2.0 | 2.02 |
| C13-CH₃ | ~2.3 | 2.37 |
| Olefinic Protons | ~5.5 - 7.5 | 5.6 - 7.7 |
| COOH | ~10 - 12 | ~11.5 |
Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃)
Note: The carbons of the epoxide (C5 and C6) are expected to be significantly shifted downfield compared to the corresponding sp² carbons in Tretinoin.
| Carbon | Expected Shift Range (ppm) for this compound | Reference: all-trans-Retinoic Acid (ppm) |
| C1-(CH₃)₂ | ~28 | 28.9 |
| C5 | ~60 - 70 | 129.3 |
| C6 | ~60 - 70 | 137.5 |
| Olefinic Carbons | ~120 - 150 | 118 - 153 |
| COOH | ~170 | 171.3 |
Table 4: UV-Vis and IR Spectroscopy Data
| Technique | Expected Values for this compound | Reference: all-trans-Retinoic Acid |
| UV-Vis (λmax in Ethanol) | Shorter λmax than Tretinoin due to interruption of conjugation | ~350 nm |
| Infrared (cm⁻¹) | ~1700 (C=O), ~1250 (C-O, epoxide), ~2500-3300 (O-H) | ~1690 (C=O), ~1605 (C=C), ~2500-3300 (O-H) |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of retinoids are crucial for obtaining reliable and reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be reported.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion. Key parameters to set include the number of scans, pulse width, and relaxation delay.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignment of all proton and carbon signals.
-
Mass Spectrometry (MS)
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS) or Gas Chromatography (GC-MS).
-
Ionization Technique:
-
Electron Ionization (EI): Provides detailed fragmentation patterns that are useful for structural elucidation.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These are "softer" ionization techniques that often preserve the molecular ion, which is crucial for determining the molecular weight.
-
-
Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to determine the accurate mass and elemental composition of the molecular ion and its fragments.
-
Tandem Mass Spectrometry (MS/MS): This technique involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern, which can be used for structural confirmation and quantification.
UV-Visible (UV-Vis) Spectroscopy
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.
-
Data Acquisition: Record the absorbance spectrum over a range of approximately 200-500 nm using a dual-beam UV-Vis spectrophotometer.
-
Analysis: Determine the wavelength of maximum absorbance (λmax). The position of the λmax is indicative of the extent of the conjugated π-electron system. The presence of the 5,6-epoxide group interrupts the conjugation of the β-ionone ring with the polyene chain, which is expected to cause a hypsochromic (blue) shift in the λmax compared to Tretinoin.
Infrared (IR) Spectroscopy
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or as a thin film on a salt plate) or in solution.
-
Data Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule. Key expected bands for this compound include the C=O stretch of the carboxylic acid, the broad O-H stretch, and the C-O stretch of the epoxide ring.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and a hypothetical signaling pathway involving this compound.
Degradation of (5S,6R)-5,6-Epoxytretinoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5S,6R)-5,6-Epoxytretinoin, a metabolite of tretinoin (all-trans-retinoic acid), is a biologically active retinoid. Understanding its degradation profile is crucial for the development of stable pharmaceutical formulations and for elucidating its metabolic fate. This technical guide provides a comprehensive overview of the known and potential degradation pathways of this compound, based on available scientific literature for the parent compound and related 5,6-epoxyretinoids. The guide details potential degradation products under various stress conditions, outlines experimental protocols for forced degradation studies, and presents data in a structured format for clarity.
Introduction
Tretinoin and its derivatives are known for their therapeutic effects in dermatology and oncology. However, their polyunsaturated structure makes them susceptible to degradation by light, heat, and oxygen. This compound, being a metabolite, may also be subject to further degradation, impacting its efficacy and safety profile. Forced degradation studies are essential to identify potential degradants, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).
Potential Degradation Pathways
The degradation of this compound can be anticipated to proceed through several mechanisms, primarily involving the epoxide ring and the conjugated polyene chain.
Photodegradation
The conjugated system of retinoids is a chromophore that readily absorbs light, particularly in the UVA and visible regions, making them highly susceptible to photodegradation.
-
Isomerization: The double bonds in the polyene chain can undergo cis-trans (Z-E) isomerization upon exposure to light. This can lead to the formation of various geometric isomers of this compound.
-
Oxidation: The polyene chain is also prone to photo-oxidation. The presence of atmospheric oxygen during light exposure can lead to the formation of various oxidation products.
-
Cleavage of the Polyene Chain: High-energy light exposure can lead to the cleavage of the polyene chain, resulting in smaller molecules. For a conjugate of all-trans-retinoic acid, photodegradation under UVA irradiation has been shown to yield β-ionone and β-cyclocitral.[1]
Acid-Catalyzed Degradation
The epoxide ring in this compound is susceptible to acid-catalyzed hydrolysis and rearrangement.
-
Epoxide Ring Opening: In the presence of acid, the epoxide ring can be opened to form a diol.
-
Rearrangement: It has been reported that 5,6-epoxyretinoic acid can rearrange to 5,8-oxyretinoic acid under acidic conditions.[2][3] This suggests a similar rearrangement is a likely degradation pathway for this compound.
Oxidative Degradation
Besides photo-oxidation, this compound can be degraded by other oxidizing agents. The double bonds in the polyene chain are the most likely sites of oxidation.
Thermal Degradation
While retinoids are generally more stable to heat in the absence of light and oxygen, elevated temperatures can accelerate isomerization and oxidative degradation processes.
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential degradation pathways of this compound.
Summary of Potential Degradation Products
The table below summarizes the potential degradation products of this compound based on the degradation of related retinoids.
| Stress Condition | Potential Degradation Product(s) | Rationale / Reference |
| Photolytic | Geometric Isomers | Isomerization of the polyene chain is a known photodegradation pathway for retinoids. |
| Oxidized derivatives | The conjugated system is susceptible to photo-oxidation. | |
| β-ionone, β-cyclocitral | Cleavage of the polyene chain has been observed for a tretinoin conjugate.[1] | |
| Acidic | 5,8-oxy-tretinoin analog | Rearrangement of 5,6-epoxyretinoic acid to 5,8-oxyretinoic acid is known to occur under acidic conditions.[2][3] |
| Diol derivative | Acid-catalyzed opening of the epoxide ring. | |
| Oxidative | Further oxidized products | The polyene chain is susceptible to oxidation. |
| Basic | Isomers | Base can also catalyze isomerization of the polyene chain. |
| Thermal | Isomers and Oxidized products | Heat can accelerate both isomerization and oxidation. |
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted and optimized based on the specific properties of the drug substance and the analytical method used.
General Workflow
The diagram below outlines a typical workflow for a forced degradation study.
Caption: General workflow for a forced degradation study.
Hydrolytic Degradation (Acid and Base)
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 0.1 N HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.
-
Oxidative Degradation
-
Dissolve this compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for a defined period, protected from light.
-
At each time point, withdraw an aliquot and dilute to a suitable concentration for analysis.
Photolytic Degradation
-
Expose a solution of this compound to a calibrated light source that provides both UV and visible light (e.g., a xenon lamp or a metal halide lamp) in a photostability chamber.
-
The exposure should be in accordance with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
At appropriate time points, withdraw aliquots for analysis.
Thermal Degradation
-
Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
At defined time points, withdraw samples, dissolve in a suitable solvent, and analyze.
Analytical Methodology
A stability-indicating analytical method is required to separate and quantify the parent drug from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly used for retinoids. Mass spectrometry (MS) detection can be coupled with HPLC (LC-MS) to aid in the identification of unknown degradation products.
A study on tretinoin utilized a Hypersil BDS C18 column with a gradient elution of a buffered mobile phase and methanol, with detection at 356 nm.[4] A similar approach could be a starting point for developing a method for this compound.
Conclusion
The degradation of this compound is likely to be a complex process involving photodegradation, acid-catalyzed rearrangement, and oxidation. While specific degradation products have not been fully characterized in the literature, a rational understanding of its potential degradation pathways can be derived from the known chemistry of related retinoids. The experimental protocols outlined in this guide provide a framework for conducting forced degradation studies to systematically investigate the stability of this compound. Such studies are indispensable for the development of robust and safe pharmaceutical products containing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,6-epoxyretinoic acid is a physiological metabolite of retinoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (5S,6R)-5,6-Epoxytretinoin in Retinoic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5S,6R)-5,6-Epoxytretinoin, a metabolite of all-trans-retinoic acid (atRA), plays a nuanced role in the intricate network of retinoid metabolism and signaling. While demonstrating significantly lower biological activity compared to its parent compound, its formation and subsequent metabolic fate contribute to the overall regulation of atRA homeostasis. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its metabolic pathway, interaction with retinoic acid receptors (RARs), and the experimental methodologies used for its study. Quantitative data are presented for comparative analysis, and key processes are visualized through signaling and workflow diagrams.
Introduction
All-trans-retinoic acid (atRA), a potent derivative of vitamin A, is a critical signaling molecule that orchestrates a wide array of physiological processes, including embryonic development, cellular differentiation, and immune function. The cellular concentration of atRA is tightly controlled through a balance of its biosynthesis and catabolism. The oxidative metabolism of atRA is a key mechanism for its clearance, primarily mediated by the cytochrome P450 (CYP) family of enzymes, with the CYP26 subfamily playing a prominent role. One of the metabolic pathways involves the epoxidation of the 5,6-double bond of the cyclohexenyl ring of atRA, leading to the formation of 5,6-epoxyretinoic acid. This guide focuses on the specific stereoisomer, this compound, to elucidate its position within the broader context of retinoic acid metabolism.
Metabolism of this compound
Formation of 5,6-Epoxyretinoic Acid
The conversion of all-trans-retinoic acid to 5,6-epoxyretinoic acid is an enzymatic process. The enzyme system responsible for this transformation is found in several tissues, with the highest concentrations located in the kidney, followed by the intestine, liver, and spleen[1][2]. This enzymatic reaction is dependent on the presence of molecular oxygen, magnesium ions, ATP, and NADPH[1][2]. While the specific cytochrome P450 isoform responsible for this 5,6-epoxidation has not been definitively elucidated in the reviewed literature, the general involvement of CYPs in atRA metabolism is well-established[3].
Degradation of 5,6-Epoxyretinoic Acid
Once formed, 5,6-epoxyretinoic acid is further metabolized for excretion. A major intestinal metabolite has been identified as 5,6-epoxyretinoyl-β-glucuronide[1][4]. This glucuronidation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and renders the molecule more water-soluble, facilitating its elimination. The metabolism of 5,6-epoxyretinoic acid is observed to be more rapid than that of its precursor, all-trans-retinoic acid[4].
Biological Activity and Signaling Pathway
Interaction with Retinoic Acid Receptors (RARs)
This compound functions as an agonist for all three isoforms of the retinoic acid receptor (RARα, RARβ, and RARγ)[5][6]. RARs are ligand-activated transcription factors that, upon binding to a retinoid, heterodimerize with the retinoid X receptor (RXR). This RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription[7][8].
Signaling Pathway
The binding of this compound to RARs initiates a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. This assembly then activates the transcriptional machinery, resulting in the expression of target genes. Downstream targets of retinoic acid signaling are numerous and play roles in various cellular processes. For instance, in the context of zebrafish pancreas development, retinoic acid signaling has been shown to directly target genes such as hnf1ba and gata6[9][10][11][12].
References
- 1. Metabolism of 5,6-epoxyretinoic acid in vivo: isolation of a major intestinal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of retinoic acid to 5,6-epoxyretinoic acid, retinoyl-beta-glucuronide, and other polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of all-trans-retinoic acid from all-trans-retinol: catalysis of all-trans-retinol oxidation by human P-450 cytochromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Characterization of Retinoid Synthesis from β-carotene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 9. Identification of downstream effectors of retinoic acid specifying the zebrafish pancreas by integrative genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Stereospecific Synthesis of (5S,6R)-5,6-Epoxytretinoin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the stereospecific synthesis of (5S,6R)-5,6-Epoxytretinoin, a crucial derivative of tretinoin (all-trans retinoic acid). Achieving the desired (5S,6R) stereochemistry at the C5-C6 epoxide is paramount for its biological activity and therapeutic potential. This document outlines the primary synthetic strategies, focusing on asymmetric epoxidation reactions, and provides a comprehensive overview of the necessary experimental protocols, and data presentation. The logical workflow of the synthesis is also visualized to facilitate a deeper understanding of the process.
Introduction
Tretinoin and its derivatives are a class of retinoids that play significant roles in various biological processes, including cell growth, differentiation, and apoptosis. The introduction of an epoxide functional group at the 5,6-position of the tretinoin backbone can modulate its biological activity, receptor binding affinity, and metabolic stability. The specific stereochemistry of this epoxide, particularly the (5S,6R) configuration, is often critical for its intended pharmacological effects. Therefore, the development of a robust and stereospecific synthetic route is of high importance for both research and potential therapeutic applications.
The primary challenge in the synthesis of this compound lies in the selective and stereocontrolled epoxidation of the C5-C6 double bond within the complex polyene system of tretinoin. This guide will focus on the application of well-established asymmetric epoxidation methodologies to achieve this transformation.
Synthetic Strategy Overview
The most direct and effective approach for the stereospecific synthesis of this compound is the asymmetric epoxidation of the all-trans-retinoic acid precursor. Several chiral catalyst systems have been developed for the enantioselective epoxidation of olefins, with the Jacobsen-Katsuki and Sharpless-Katsuki epoxidations being prominent examples.
The general synthetic workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
The selection of the appropriate chiral catalyst and oxidant is crucial for achieving high enantioselectivity and yield.
Key Asymmetric Epoxidation Methodologies
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as the catalyst and a terminal oxidant, such as sodium hypochlorite (NaOCl) or m-chloroperbenzoic acid (m-CPBA).[1][2][3] This method is particularly effective for the enantioselective epoxidation of cis-disubstituted and trisubstituted olefins. Given that the C5-C6 double bond in tretinoin is trisubstituted, the Jacobsen-Katsuki epoxidation presents a promising strategy.
The proposed catalytic cycle for this reaction is illustrated below:
Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.
To achieve the desired (5S,6R) stereochemistry, the selection of the appropriate enantiomer of the chiral salen ligand is critical. For the epoxidation of a trisubstituted olefin like the 5,6-double bond in tretinoin, the (R,R)-enantiomer of the Jacobsen catalyst would be predicted to yield the (5S,6R)-epoxide.
Sharpless-Katsuki Asymmetric Epoxidation
The Sharpless-Katsuki epoxidation is a highly effective method for the enantioselective epoxidation of allylic alcohols.[4][5] While tretinoin itself is not an allylic alcohol at the C5-C6 position, a synthetic intermediate with a hydroxyl group at a neighboring position could potentially be designed to direct the epoxidation. However, for the direct epoxidation of tretinoin, this method is less applicable.
Experimental Protocols (Hypothetical)
Materials:
-
all-trans-Retinoic acid (Tretinoin)
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
m-Chloroperbenzoic acid (m-CPBA) or Sodium hypochlorite (buffered)
-
Dichloromethane (DCM), anhydrous
-
4-Methylmorpholine N-oxide (NMO) (if using m-CPBA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve all-trans-retinoic acid (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Add (R,R)-Jacobsen's catalyst (0.05 - 0.1 eq).
-
Oxidant Addition:
-
For m-CPBA: Add 4-methylmorpholine N-oxide (NMO) (1.5 eq) to the mixture. Cool the solution to 0 °C and add a solution of m-CPBA (1.5 eq) in DCM dropwise over 30 minutes.
-
For NaOCl: Add a buffered aqueous solution of sodium hypochlorite (e.g., buffered with phosphate buffer to pH ~11) to the reaction mixture and stir vigorously.
-
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the starting material is consumed, quench the reaction (e.g., with a saturated aqueous solution of sodium thiosulfate for m-CPBA). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired epoxide.
-
Stereochemical Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation
All quantitative data from the synthesis and characterization of this compound should be summarized in clear and concise tables for easy comparison and analysis.
Table 1: Reaction Optimization Parameters (Example)
| Entry | Catalyst Loading (mol%) | Oxidant | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 1 | 5 | m-CPBA/NMO | 0 | 12 | - | - |
| 2 | 10 | m-CPBA/NMO | 0 | 8 | - | - |
| 3 | 5 | NaOCl (buffered) | RT | 24 | - | - |
| 4 | 10 | NaOCl (buffered) | RT | 18 | - | - |
Note: The data in this table is hypothetical and serves as a template for reporting experimental results.
Table 2: Characterization Data for this compound (Expected)
| Analysis | Result |
| ¹H NMR | Expected shifts for protons adjacent to the epoxide and along the polyene chain. |
| ¹³C NMR | Expected shifts for the epoxide carbons and other carbons in the molecule. |
| Mass Spec (HRMS) | Calculated and found m/z values for the molecular ion. |
| Chiral HPLC | Retention times for the (5S,6R) and (5R,6S) enantiomers and the calculated enantiomeric excess. |
| Optical Rotation | Specific rotation value ([α]D). |
Conclusion
The stereospecific synthesis of this compound is a challenging but achievable goal through the application of modern asymmetric epoxidation techniques. The Jacobsen-Katsuki epoxidation, in particular, offers a promising avenue for the direct and selective epoxidation of the tretinoin backbone. This guide provides a foundational framework for researchers to develop and optimize a robust synthetic protocol. Careful selection of the chiral catalyst, oxidant, and reaction conditions, followed by rigorous purification and stereochemical analysis, will be key to successfully obtaining this important retinoid derivative in high yield and enantiopurity. Further research and detailed experimental studies are required to establish a definitive and optimized procedure.
References
Methodological & Application
HPLC method for (5S,6R)-5,6-Epoxytretinoin quantification
An HPLC Method for the Quantification of (5S,6R)-5,6-Epoxytretinoin
Application Notes
This document outlines a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the quantification of this compound, a potential degradation product of Tretinoin. The method is adapted from established stability-indicating assays for Tretinoin and its related substances, ensuring the separation of the epoxide from the parent drug and other potential impurities.[1][2][3]
The described method is critical for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Tretinoin formulations. The accurate quantification of this compound is essential for ensuring the safety and efficacy of pharmaceutical products containing Tretinoin, as the presence of degradation products can impact the product's stability and potentially introduce toxicity.
The protocol provided is a starting point and should be validated according to ICH guidelines to ensure its suitability for the specific sample matrix and intended application.[4]
Chromatographic Conditions
A summary of the recommended HPLC parameters is provided in the table below. These conditions have been synthesized from several stability-indicating methods for Tretinoin and are expected to provide good resolution between Tretinoin, Isotretinoin, and its oxidative degradation products.
| Parameter | Recommended Condition |
| HPLC System | Quaternary Gradient HPLC System with PDA Detector |
| Column | Hypersil BDS C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water: Glacial Acetic Acid (90:2 v/v) |
| Mobile Phase B | Methanol |
| Gradient Program | Time (min) / %B: 0/80, 30/90, 35/80, 40/80 |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 356 nm |
| Run Time | 40 minutes |
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability indicating RP-HPLC method development and validation fordetermination of potential degradation impurities of tretinoin in tretinointopical pharmaceutical formulation | Semantic Scholar [semanticscholar.org]
- 3. imedpub.com [imedpub.com]
- 4. researchgate.net [researchgate.net]
Protocol for the Isolation of (5S,6R)-5,6-Epoxytretinoin from Biological Samples
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5S,6R)-5,6-Epoxytretinoin is a significant metabolite of Tretinoin (all-trans-retinoic acid), an essential molecule in various biological processes, including cell growth and differentiation.[1][2][3] Accurate isolation and quantification of this epoxide from complex biological matrices are crucial for pharmacokinetic studies, metabolism research, and understanding its physiological roles. This document provides a detailed protocol for the isolation of this compound from biological samples such as plasma and tissue homogenates, employing solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) for purification and analysis.
Data Presentation
While specific quantitative data for the isolation of this compound is not extensively published, the following table summarizes typical performance characteristics for the extraction of related retinoids from biological samples using similar methodologies. These values can be considered as target parameters for method validation.
| Parameter | Plasma | Tissue Homogenate |
| Sample Volume | 100 - 500 µL | 100 - 500 mg |
| Extraction Method | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) |
| Mean Extraction Recovery | 80 - 105% | 75 - 100% |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | 0.1 - 1.0 ng/g |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | 0.5 - 5.0 ng/g |
| Linear Range | 0.05 - 100 ng/mL | 0.5 - 500 ng/g |
| Precision (RSD) | < 15% | < 15% |
Experimental Protocols
This protocol is designed for the extraction and purification of this compound. All procedures involving retinoids should be performed under yellow or red light to prevent photodegradation. [4]
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Hexane, Ethyl Acetate, Water (HPLC grade)
-
Reagents: Formic Acid, Butylated Hydroxytoluene (BHT), Triphenylphosphine (TPP)
-
Solid-Phase Extraction (SPE) Cartridges: C18 silica-based sorbent (e.g., Agilent Bond Elut C18)
-
Internal Standard (IS): A suitable deuterated or structurally similar retinoid analog.
-
Biological Sample: Plasma or tissue homogenate.
Sample Preparation
-
Plasma: Thaw frozen plasma samples at 4°C in the dark.[5] To 500 µL of plasma, add 10 µL of internal standard solution and 50 µL of 1% (w/v) BHT in methanol to prevent oxidation. Vortex for 30 seconds.
-
Tissue Homogenate: Homogenize tissue samples (e.g., kidney, liver) in a 1:3 (w/v) ratio of ice-cold phosphate-buffered saline (pH 7.4) containing 0.1% BHT. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant. To 500 µL of the supernatant, add 10 µL of internal standard solution.
Solid-Phase Extraction (SPE) Protocol
This protocol utilizes a C18 SPE cartridge for the separation of retinoids from the aqueous matrix.[6]
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water. Do not allow the cartridge to dry out.
-
Loading: Load the prepared biological sample onto the conditioned SPE cartridge at a slow, dropwise rate.
-
Washing: Wash the cartridge with 3 mL of water to remove polar interferences. Subsequently, wash with 3 mL of a 10% methanol in water solution to remove moderately polar impurities.
-
Elution: Elute the this compound and other retinoids with 2 mL of acetonitrile. Collect the eluate in a clean tube containing a small amount of BHT or TPP to prevent degradation.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial HPLC mobile phase.
High-Performance Liquid Chromatography (HPLC) Analysis
-
HPLC System: An HPLC system equipped with a UV detector or a mass spectrometer is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is suitable for the separation of retinoids.
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: Gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 60% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor the eluent at a wavelength of 350 nm for UV detection. For mass spectrometry, use an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode, monitoring for the specific precursor-to-product ion transition for this compound.
-
Quantification: Create a calibration curve using standards of known concentrations of this compound. The concentration in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Metabolic Pathway of Tretinoin
The following diagram illustrates the metabolic conversion of Tretinoin to this compound and its subsequent metabolism.
References
- 1. The metabolism of retinoic acid to 5,6-epoxyretinoic acid, retinoyl-beta-glucuronide, and other polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols: (5S,6R)-5,6-Epoxytretinoin as a Ligand for Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5S,6R)-5,6-Epoxytretinoin, a biologically active metabolite of all-trans retinoic acid, has emerged as a significant modulator of nuclear receptor activity.[1] This document provides detailed application notes and experimental protocols for researchers investigating the role of this compound as a ligand for the Retinoic Acid Receptors (RARs). As an agonist for all RAR isoforms, it serves as a valuable tool for studying retinoid signaling pathways and for the development of novel therapeutics targeting these receptors.[2][3] Retinoid signaling, mediated by RARs and Retinoid X Receptors (RXRs), is crucial for various physiological processes, including cell growth, differentiation, and apoptosis.[4]
Data Presentation
This compound, also referred to as all-trans-5,6-epoxy Retinoic Acid, demonstrates potent agonistic activity across all three RAR isoforms. The following table summarizes the half-maximal effective concentrations (EC50) for the activation of RARα, RARβ, and RARγ.
| Nuclear Receptor Isoform | Ligand | EC50 (nM) |
| Retinoic Acid Receptor Alpha (RARα) | This compound | 77[2][3] |
| Retinoic Acid Receptor Beta (RARβ) | This compound | 35[2][3] |
| Retinoic Acid Receptor Gamma (RARγ) | This compound | 4[2][3] |
Note: The data presented is for "all-trans-5,6-epoxy Retinoic acid." It is presumed that this compound corresponds to this compound, with "tretinoin" indicating the all-trans configuration of the polyene chain and (5S,6R) specifying the stereochemistry of the epoxide. Further studies may be required to characterize the activity of other stereoisomers.
Signaling Pathway
This compound activates the canonical RAR-mediated signaling pathway. In the absence of a ligand, RAR/RXR heterodimers are bound to Retinoic Acid Response Elements (RAREs) on the DNA and are associated with corepressor proteins, inhibiting gene transcription.[5] Upon binding of an agonist like this compound to the RAR subunit, a conformational change is induced. This leads to the dissociation of the corepressor complex and the recruitment of coactivator proteins, which then promote the transcription of target genes.[4][5]
Caption: RAR/RXR signaling pathway activated by this compound.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for RARs.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Purified RARα, RARβ, or RARγ protein, or cell membranes expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [³H]all-trans retinoic acid).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).[6]
-
96-well filter plates.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine the RAR preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and the various concentrations of this compound.[7]
-
For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of unlabeled all-trans retinoic acid.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Luciferase Reporter Gene Assay
This assay measures the functional potency (EC50) of this compound in activating RAR-mediated gene transcription.
Experimental Workflow:
References
- 1. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of (5S,6R)-5,6-Epoxytretinoin in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5S,6R)-5,6-Epoxytretinoin, a metabolite of all-trans-retinoic acid (ATRA), is a retinoid that demonstrates agonist activity at all three isoforms of the retinoic acid receptor (RAR): RARα, RARβ, and RARγ.[1] Retinoids are critical regulators of skin homeostasis, influencing processes such as cell differentiation, proliferation, and apoptosis.[2] Consequently, this compound holds potential for investigation in various dermatological conditions, including acne, psoriasis, and photoaging. These application notes provide a summary of its known biological activities and detailed protocols for its experimental use in dermatological research.
While specific data on the (5S,6R) stereoisomer is limited, the following information is based on studies of 5,6-epoxyretinoic acid and the broader class of RAR agonists. Researchers should consider these protocols as a starting point and optimize them for their specific experimental needs.
Biological Activity and Data Presentation
This compound functions as a selective agonist for retinoic acid receptors. Its affinity for the different RAR isoforms varies, which may influence its specific biological effects in the skin.
Table 1: In Vitro Activity of 5,6-Epoxyretinoic Acid
| Parameter | RARα | RARβ | RARγ | Cell Line(s) | Effect | Reference |
| EC50 (nM) | 77 | 35 | 4 | N/A | RAR Activation | [1] |
| Concentration | 1 µM | 1 µM | 1 µM | MCF-7, NB4 | Growth Arrest | [1] |
Table 2: Potential Dermatological Applications and Investigated Effects
| Application | Model System | Key Effects Observed with RAR Agonists | Potential Biomarkers |
| Photoaging | Human Skin Fibroblasts, Mouse Models | Increased collagen synthesis, reduced MMP expression, epidermal thickening.[3][4] | Pro-collagen I, MMP-1, MMP-3, Hyaluronic Acid |
| Psoriasis | Keratinocyte Cultures, Mouse Models | Normalization of keratinocyte differentiation, anti-proliferative effects.[5] | Keratin 1, Keratin 10, Involucrin, Ornithine Decarboxylase |
| Acne | Sebocyte Cultures | Regulation of sebum production, anti-inflammatory effects. | Sebaceous lipid synthesis, inflammatory cytokine levels |
Signaling Pathway
This compound, as an RAR agonist, is expected to follow the canonical retinoid signaling pathway.
Caption: Retinoid signaling pathway initiated by this compound.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound in various dermatological research models.
In Vitro Keratinocyte Differentiation Assay
This protocol is designed to assess the effect of this compound on the differentiation of human epidermal keratinocytes.
Materials:
-
Human epidermal keratinocytes (primary or cell line, e.g., HaCaT)
-
Keratinocyte growth medium
-
This compound
-
DMSO (vehicle control)
-
Calcium Chloride (CaCl₂)
-
PBS, Trypsin, and cell culture flasks/plates
-
Antibodies for differentiation markers (e.g., Keratin 1, Keratin 10, Involucrin)
-
Flow cytometer or immunofluorescence microscope
Protocol Workflow:
Caption: Workflow for assessing keratinocyte differentiation.
Detailed Steps:
-
Cell Culture: Culture human keratinocytes in appropriate growth medium to 80% confluency.
-
Differentiation Induction: Switch to a high-calcium medium (e.g., 1.2 mM CaCl₂) to induce differentiation.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) dissolved in DMSO. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
Harvesting: Wash the cells with PBS and harvest using trypsin.
-
Staining: Fix and permeabilize the cells, then stain with fluorescently-labeled primary antibodies against differentiation markers.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the markers or visualize them using immunofluorescence microscopy.
In Vitro Fibroblast Collagen Synthesis Assay
This protocol measures the effect of this compound on collagen production in human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Sircol™ Soluble Collagen Assay Kit or similar
-
Plate reader
Protocol Workflow:
Caption: Workflow for quantifying collagen synthesis in fibroblasts.
Detailed Steps:
-
Cell Culture: Seed human dermal fibroblasts in 24-well plates and allow them to adhere and grow to confluency.
-
Treatment: Replace the medium with fresh medium containing different concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle (DMSO).
-
Incubation: Incubate for 72 hours.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted soluble collagen.
-
Collagen Quantification: Use a soluble collagen assay kit (e.g., Sircol™) according to the manufacturer's instructions to quantify the amount of collagen in the supernatant.
-
Analysis: Measure the absorbance using a plate reader and calculate the collagen concentration based on a standard curve.
In Vivo Mouse Model of Photoaging
This protocol outlines the use of a mouse model to evaluate the effects of topical this compound on photoaged skin.
Materials:
-
Hairless mice (e.g., SKH-1)
-
UVB light source
-
Topical formulation of this compound in a suitable vehicle (e.g., cream or gel)
-
Vehicle control formulation
-
Histology equipment and stains (e.g., H&E, Masson's trichrome)
-
RT-qPCR reagents for gene expression analysis
Protocol Workflow:
Caption: Workflow for the in vivo photoaging mouse model study.
Detailed Steps:
-
Photoaging Induction: Expose the dorsal skin of hairless mice to a controlled dose of UVB radiation 3-5 times per week for several weeks until visible signs of photoaging (wrinkling, skin thickening) appear.[3]
-
Grouping: Randomly assign mice to treatment groups: vehicle control and this compound.
-
Topical Application: Apply a defined amount of the topical formulation to the dorsal skin daily for 8-12 weeks.
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect skin biopsies from the treated areas.
-
Analysis:
-
Histology: Process a portion of the skin for histological analysis. Stain sections with H&E to measure epidermal thickness and with Masson's trichrome to assess collagen deposition.
-
Gene Expression: Extract RNA from another portion of the skin and perform RT-qPCR to analyze the expression of genes related to photoaging, such as pro-collagen I, MMP-1, and MMP-3.[4]
-
Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory setting. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The stability and solubility of this compound in various vehicles should be determined prior to initiating these experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Mouse Models of Psoriasis – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Animal assays for anti-psoriatic, retinoid and sun protective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring (5S,6R)-5,6-Epoxytretinoin Uptake in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the measurement of cellular uptake of (5S,6R)-5,6-Epoxytretinoin, a key metabolite of tretinoin (all-trans-retinoic acid). The methodologies described herein are essential for researchers in pharmacology, oncology, and dermatology studying the pharmacokinetics and pharmacodynamics of retinoids.
Introduction
This compound is a biologically active metabolite of tretinoin, a widely used therapeutic agent for dermatological conditions and certain types of cancer. Understanding the mechanisms and kinetics of its uptake into target cells is crucial for optimizing drug delivery, enhancing therapeutic efficacy, and minimizing off-target effects. This document outlines two primary quantitative methods—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC)—and a qualitative to semi-quantitative fluorescence-based imaging assay for measuring the cellular uptake of this compound.
Quantitative Analysis of Intracellular this compound
The accurate quantification of intracellular this compound is paramount for detailed pharmacokinetic studies. LC-MS/MS offers the highest sensitivity and specificity, while HPLC with UV detection provides a robust and more accessible alternative.
Data Presentation: LC-MS/MS and HPLC Method Parameters
The following tables summarize key parameters for the quantification of this compound.
| Parameter | LC-MS/MS | HPLC with UV Detection |
| Instrumentation | Triple Quadrupole Mass Spectrometer | HPLC system with UV/Vis Detector |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | - |
| Precursor Ion (m/z) | 317.2 [M+H]⁺ or 315.2 [M-H]⁻ (based on MW of 316.4 g/mol ) | - |
| Product Ions (m/z) | To be determined empirically (e.g., fragments from cleavage of the epoxide ring and side chain) | - |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 2.7 µm) | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water with 0.1% Formic Acid | Isocratic or gradient of Methanol/Water with 1% Acetic Acid |
| Flow Rate | 0.3 - 0.5 mL/min | 1.0 mL/min |
| Detection Wavelength | - | ~350 nm |
| Limit of Quantification | pg/mL range | ng/mL range |
Experimental Protocol: Quantification by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of intracellular this compound.[1][2][3][4][5][6][7][8][9]
1. Cell Culture and Treatment: a. Plate cells at a desired density in multi-well plates and culture overnight. b. Treat cells with varying concentrations of this compound for desired time points. Include vehicle-treated controls.
2. Cell Lysis and Extraction: a. After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells by adding a suitable volume of a cold organic solvent mixture (e.g., acetonitrile:methanol:water, 40:40:20, v/v/v). c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cellular debris. e. Carefully collect the supernatant containing the analyte.
3. Sample Preparation: a. For protein precipitation, keep the samples on ice. For liquid-liquid extraction, add a non-polar solvent like methyl-tert-butyl ether (MTBE), vortex, and centrifuge to separate the phases.[6] b. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. c. Reconstitute the dried extract in a small volume of the initial mobile phase.
4. LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Chromatographic Separation: Use a C18 column with a gradient elution to separate the analyte from other cellular components. A typical gradient might start with a higher aqueous phase and ramp up to a high organic phase. c. Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound is m/z 317.2 [M+H]⁺. Specific product ions need to be determined by infusing a standard of the compound and performing a product ion scan.
5. Data Analysis: a. Generate a standard curve using known concentrations of a this compound standard. b. Quantify the amount of this compound in the cell extracts by interpolating from the standard curve. c. Normalize the quantified amount to the total protein concentration or cell number of the corresponding well.
Experimental Protocol: Quantification by HPLC with UV Detection
This protocol offers a more accessible method for the quantification of intracellular this compound.[10][11][12][13]
1. Cell Culture, Treatment, and Lysis: a. Follow steps 1a-1b and 2a-2e as described in the LC-MS/MS protocol.
2. Sample Preparation: a. Follow steps 3a-3c as described in the LC-MS/MS protocol. Ensure the final reconstitution solvent is compatible with the HPLC mobile phase.
3. HPLC Analysis: a. Inject the prepared sample into the HPLC system. b. Chromatographic Separation: Use a C18 column. An isocratic mobile phase of methanol and water (e.g., 85:15 v/v) with 1% acetic acid can be effective.[13] The optimal mobile phase composition should be determined empirically to achieve good separation. c. UV Detection: Monitor the elution at a wavelength of approximately 350 nm, which is near the absorbance maximum for tretinoin and its derivatives.
4. Data Analysis: a. Create a standard curve by injecting known concentrations of a this compound standard. b. Determine the concentration of the analyte in the samples by comparing the peak area to the standard curve. c. Normalize the results to protein concentration or cell number.
Cellular Uptake and Signaling Pathway
The cellular uptake of retinoids is a complex process involving passive diffusion and protein-mediated transport. Once inside the cell, they are chaperoned by cellular retinoid-binding proteins to their sites of action or metabolism.
Caption: Cellular uptake and signaling of this compound.
Fluorescence-Based Cellular Uptake Assay
Fluorescence microscopy provides a powerful tool for visualizing the cellular uptake and subcellular localization of drug molecules. This can be achieved by using fluorescently labeled analogs of this compound.
Experimental Protocol: Cellular Imaging with Fluorescent Retinoid Analogs
This protocol describes a method for visualizing the cellular uptake of a fluorescent analog of retinoic acid, which can serve as a surrogate for studying the uptake of this compound.[3][12][14][15][16][17][18]
1. Fluorescent Probe Selection: a. Utilize a commercially available fluorescent retinoic acid analog such as LightOx probes or synthesize a custom probe.[3][16] These probes are designed to mimic the biological activity of retinoic acid and exhibit intrinsic fluorescence.
2. Cell Culture and Staining: a. Seed cells on glass-bottom dishes or coverslips suitable for microscopy. b. Incubate the cells with the fluorescent retinoid analog at an appropriate concentration (typically in the low micromolar range) for various time points. c. (Optional) Co-stain with markers for specific organelles (e.g., Hoechst for nucleus, MitoTracker for mitochondria) to determine subcellular localization.
3. Live-Cell Imaging: a. After incubation, wash the cells with fresh, pre-warmed culture medium or PBS. b. Image the cells using a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for the chosen fluorescent probe. c. Acquire images at different time points to observe the dynamics of uptake.
4. Data Analysis: a. Quantify the fluorescence intensity within individual cells or specific subcellular compartments using image analysis software (e.g., ImageJ/Fiji). b. Compare the fluorescence intensity between different treatment conditions (e.g., time points, concentrations, presence of inhibitors).
Caption: Workflow for fluorescence-based cellular uptake assay.
Summary and Conclusion
The choice of method for measuring this compound uptake will depend on the specific research question, available instrumentation, and desired level of quantification. LC-MS/MS provides the most sensitive and specific data, making it the gold standard for pharmacokinetic studies. HPLC-UV offers a reliable and more accessible alternative for routine quantification. Fluorescence-based assays, while primarily qualitative or semi-quantitative, provide invaluable spatial and temporal information on the cellular uptake and distribution of retinoids. By employing these techniques, researchers can gain a comprehensive understanding of the cellular pharmacology of this compound, contributing to the development of more effective retinoid-based therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. STRA6: role in cellular retinol uptake and efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sciex.com [sciex.com]
- 9. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [academiccommons.columbia.edu]
- 11. What is the mechanism of Tretinoin? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. Tretinoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Vitamin A receptor - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fluorescent Retinoic Acid Analogues as Probes for Biochemical and Intracellular Characterization of Retinoid Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Noninvasive multi–photon fluorescence microscopy resolves retinol and retinal–condensation products in mouse eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application of (5S,6R)-5,6-Epoxytretinoin in Gene Expression Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(5S,6R)-5,6-Epoxytretinoin, also known as all-trans-5,6-epoxy Retinoic Acid, is a metabolite of all-trans retinoic acid (ATRA), the active form of vitamin A. It functions as a potent pan-agonist for all three isoforms of the retinoic acid receptor (RARα, RARβ, and RARγ). RARs are ligand-dependent transcription factors that, upon activation, heterodimerize with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in a wide array of cellular processes, including cell differentiation, proliferation, and apoptosis. The ability of this compound to activate all RAR isoforms makes it a valuable tool for investigating the global effects of RAR signaling on gene expression and for studying cellular processes regulated by this pathway.
Mechanism of Action
This compound exerts its biological effects by binding to and activating RARs. In the absence of a ligand, the RAR/RXR heterodimer is bound to RAREs and complexed with corepressor proteins, which maintain a condensed chromatin state and repress gene transcription. Upon binding of an agonist like this compound, a conformational change is induced in the RAR, leading to the dissociation of corepressors and the recruitment of coactivator complexes. These coactivators, which often possess histone acetyltransferase (HAT) activity, remodel the chromatin to a more open state, facilitating the assembly of the transcription machinery and subsequent gene expression.
Quantitative Data
The efficacy of this compound as an RAR agonist has been quantified through the determination of its half-maximal effective concentration (EC50) for each RAR isoform.
| Receptor Isoform | EC50 (nM) |
| RARα | 77 |
| RARβ | 35 |
| RARγ | 4 |
These values indicate the concentration of this compound required to elicit a half-maximal response from each receptor isoform, demonstrating its high potency, particularly for RARγ.
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound on gene expression in a cancer cell line model, such as the MCF-7 human breast cancer cell line.
Protocol 1: Cell Culture and Treatment
-
Cell Line Maintenance: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Hormone Starvation (for hormone-responsive studies): For studies investigating the interplay with hormone signaling, it is recommended to starve the cells of hormones. Replace the growth medium with phenol red-free DMEM supplemented with 10% charcoal-stripped FBS for 24-48 hours prior to treatment.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent such as DMSO. Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.
-
Cell Seeding: Seed MCF-7 cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The day after seeding, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). A typical concentration range to test would be from 10 nM to 1 µM. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.
-
Incubation: Incubate the cells for the desired treatment duration. For gene expression studies, time points of 6, 24, and 48 hours are commonly used to capture both early and late transcriptional responses.
Protocol 2: RNA Extraction and Quality Control
-
Cell Lysis: After the treatment period, wash the cells once with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the culture dish by adding a suitable lysis buffer (e.g., TRIzol reagent or a buffer from an RNA extraction kit).
-
RNA Isolation: Isolate total RNA from the cell lysate according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves steps of phase separation, precipitation, and washing.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with DNase I.
-
RNA Quantification and Quality Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess the integrity of the RNA by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA will show intact 28S and 18S ribosomal RNA bands with a 28S/18S ratio of approximately 2.
Protocol 3: Gene Expression Analysis
A. Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
Primer Design: Design and validate primers for your genes of interest and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or probe-based master mix, cDNA template, and specific primers.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression changes using the ΔΔCt method.
B. RNA Sequencing (RNA-seq)
-
Library Preparation: Prepare sequencing libraries from high-quality total RNA. This process typically includes mRNA purification (poly-A selection) or ribosomal RNA depletion, fragmentation, reverse transcription, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon treatment with this compound compared to the vehicle control.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) to understand the biological functions of the differentially expressed genes.
-
Visualizations
Caption: RAR Signaling Pathway Activation.
Caption: Gene Expression Analysis Workflow.
Analytical Standards for (5S,6R)-5,6-Epoxytretinoin Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analytical standards for research involving (5S,6R)-5,6-Epoxytretinoin, a metabolite of tretinoin (all-trans-retinoic acid). Given the limited availability of specific validated protocols for this particular stereoisomer, this guide furnishes detailed methodologies for closely related retinoids as a robust starting point for method development and validation. The included protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are foundational for the quantification, identification, and structural elucidation of this compound.
Quantitative Data Summary
The biological activity of retinoids is often characterized by their binding affinity to retinoic acid receptors (RARs). The following table summarizes the available quantitative data for a closely related compound, all-trans-5,6-epoxy retinoic acid, which serves as a critical reference for understanding the potential biological potency of the (5S,6R) stereoisomer.
| Compound | Receptor Subtype | EC50 (nM) |
| all-trans-5,6-epoxy Retinoic acid | RARα | 77[1] |
| all-trans-5,6-epoxy Retinoic acid | RARβ | 35[1] |
| all-trans-5,6-epoxy Retinoic acid | RARγ | 4[1] |
Retinoid Signaling Pathway
This compound, as a derivative of retinoic acid, is presumed to exert its biological effects through the established retinoid signaling pathway. This pathway is crucial for various physiological processes, including cell growth, differentiation, and apoptosis. The diagram below illustrates the generally accepted mechanism of action for retinoids.
Caption: General overview of the retinoid signaling cascade.
Experimental Protocols
The following protocols are provided as a starting point for the analytical characterization of this compound. Researchers should perform appropriate method validation for their specific application.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This protocol is adapted from methods used for tretinoin and other retinoids. Due to the light sensitivity of retinoids, all procedures should be performed under amber or yellow light, and samples should be stored in light-protected containers.
Experimental Workflow:
Caption: Standard workflow for HPLC analysis.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic or acetic acid. A typical starting point could be a gradient from 60% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 350 nm, which is the characteristic absorbance maximum for the tretinoin chromophore. A photodiode array (PDA) detector is recommended to obtain the full UV spectrum.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of the this compound analytical standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the research sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
-
Quantification: Calculate the concentration of this compound in the sample by comparing the peak area to the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Trace Quantification
LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of this compound, especially in complex biological matrices.
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: (5S,6R)-5,6-Epoxytretinoin Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (5S,6R)-5,6-Epoxytretinoin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | Degradation of the Epoxide Ring: The three-membered epoxide ring is strained and susceptible to opening under acidic or basic conditions.[1][2] | - Ensure all solvents and reagents are neutral. - Avoid strong acids and bases during extraction and chromatography. - Work at low temperatures to minimize thermal degradation. |
| Oxidation: Retinoids are prone to oxidation, especially when exposed to air and light.[3] | - Handle the compound under an inert atmosphere (e.g., argon or nitrogen). - Use degassed solvents. - Store samples in amber vials or wrapped in aluminum foil to protect from light.[3] | |
| Isomerization: The polyene chain of tretinoin is susceptible to isomerization, which can be induced by light, heat, or acid. | - Minimize exposure to light by working under yellow or red light.[4] - Maintain low temperatures throughout the purification process. | |
| Presence of Impurities in Final Product | Co-elution with Stereoisomers: Diastereomers or enantiomers may have similar polarities, making separation by standard chromatography challenging. The compound "Isotretinoin EP Impurity G" is a stereoisomer, highlighting this potential issue.[5] | - Utilize chiral chromatography for enantiomeric separation. - Employ high-resolution chromatography techniques like HPLC or SFC with optimized solvent systems for diastereomeric separation. |
| Residual Carbonyl Compounds: By-products from the synthesis, such as aldehydes or ketones, can be difficult to remove.[6] | - Consider a pre-purification step involving treatment with a compound containing an amino group to react with and remove carbonyl impurities. A molar ratio of the amino compound to the carbonyl impurity of 1:1 to 5:1 is often effective.[6] | |
| Unreacted Starting Materials or Reagents: Incomplete reaction can lead to the presence of starting materials in the crude product. | - Optimize the reaction conditions to ensure complete conversion. - Employ a different chromatography stationary phase or solvent system to improve separation. | |
| Product Degradation During Analysis (e.g., HPLC, LC-MS) | On-column Degradation: The stationary phase or mobile phase additives may be causing the compound to degrade. | - Use a neutral or slightly acidic mobile phase. - Screen different HPLC columns (e.g., C18, phenyl-hexyl) to find one that is less reactive. - Decrease the residence time on the column by using a faster flow rate or a shorter column. |
| Photodegradation in Autosampler: Exposure to UV light in the autosampler can cause degradation. | - Use UV-protected vials or cover the autosampler tray. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical handling conditions for this compound?
A1: Due to its retinoid and epoxide functionalities, this compound is highly sensitive to light, oxygen, heat, and acidic/basic conditions.[1][2][3] It is imperative to:
-
Work under an inert atmosphere (nitrogen or argon).
-
Use amber glassware or wrap containers in foil to protect from light.[3]
-
Maintain low temperatures during all procedures.
-
Use purified, neutral, and degassed solvents.
Q2: What type of chromatography is best suited for purifying this compound?
A2: A multi-step chromatographic approach is often necessary.
-
Flash Chromatography: For initial purification of the crude product to remove major impurities.
-
High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point. Gradient elution is recommended to resolve closely eluting impurities.
-
Chiral Chromatography: If separation of stereoisomers is required.
Q3: How can I confirm the purity and identity of the purified this compound?
A3: A combination of analytical techniques should be used:
-
HPLC-UV: To determine purity by assessing the peak area percentage.
-
LC-MS: To confirm the molecular weight of the desired compound and identify impurities.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
Q4: What are the expected common impurities?
A4: Common impurities may include:
-
Stereoisomers: Such as the (5R,6S)-enantiomer or diastereomers.[5]
-
Oxidation Products: Resulting from the degradation of the polyene chain.
-
Hydrolysis Products: From the opening of the epoxide ring to form a diol.
-
Starting Materials and Reagents: From an incomplete synthesis reaction.
-
Carbonyl Compounds: Formed as by-products during synthesis.[6]
Experimental Protocols
Protocol 1: General Purification by Flash Chromatography
-
Preparation of the Crude Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
-
Adsorb the sample onto a small amount of silica gel.
-
Dry the silica-adsorbed sample under vacuum.
-
-
Column Packing and Equilibration:
-
Pack a glass column with silica gel using a slurry method with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Equilibrate the column by running the mobile phase through it until the baseline is stable.
-
-
Sample Loading and Elution:
-
Carefully load the dried, adsorbed sample onto the top of the silica gel bed.
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound and impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<30°C).
-
Protocol 2: High-Purity Purification by Preparative HPLC
-
System Preparation:
-
Use a preparative HPLC system with a suitable column (e.g., C18, 10 µm particle size).
-
Prepare and degas the mobile phases (e.g., Mobile Phase A: Water; Mobile Phase B: Acetonitrile).
-
-
Sample Preparation:
-
Dissolve the partially purified product from flash chromatography in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Method Development (Analytical Scale):
-
Develop an optimized separation method on an analytical HPLC system to determine the ideal gradient and run time.
-
-
Preparative Run:
-
Inject the filtered sample onto the preparative column.
-
Run the optimized gradient method.
-
Collect fractions corresponding to the main product peak using a fraction collector.
-
-
Purity Analysis and Solvent Removal:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the high-purity fractions.
-
Remove the organic solvent under reduced pressure.
-
If necessary, lyophilize the remaining aqueous solution to obtain the final product as a solid.
-
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A logical troubleshooting guide for addressing low yields during purification.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. Epoxide | Synthesis, Reactions, Ring-Opening | Britannica [britannica.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
preventing degradation of (5S,6R)-5,6-Epoxytretinoin in solution
This technical support center provides guidance on preventing the degradation of (5S,6R)-5,6-Epoxytretinoin in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the stability and efficacy of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: this compound is sensitive to several environmental factors that can induce chemical degradation. The primary factors are exposure to light (photodegradation), elevated temperatures (thermal degradation), oxygen (oxidation), and suboptimal pH levels.[1][2][3][4] Retinoids, in general, are known to be unstable under these conditions.[3][5]
Q2: How does light exposure affect the stability of this compound?
A2: Exposure to ultraviolet (UV) and even visible light can lead to the rapid degradation of retinoids.[1][2] This photodegradation can involve photoisomerization, where the molecule changes its spatial arrangement, and photooxidation, which can lead to the formation of various degradation products.[1][6] For tretinoin, the most damaging wavelength has been reported to be around 420 nm.[5] It is crucial to handle solutions of this compound in low-light conditions or using amber-colored glassware.
Q3: What is the impact of temperature on the stability of this compound solutions?
A3: Elevated temperatures accelerate the rate of chemical degradation.[2] Storing solutions at room temperature or higher can lead to a significant loss of the active compound over time. For instance, studies on other retinoids have shown a moderate decrease in concentration at 25°C and a more significant degradation at 40°C.[2] Therefore, it is recommended to store stock solutions and experimental samples at low temperatures, such as 2-8°C or frozen, to minimize thermal degradation. The thermal degradation of epoxy resins, a related class of compounds, typically occurs at much higher temperatures (330-470°C), but the principles of bond breaking at elevated temperatures are relevant.[7]
Q4: How does oxygen contribute to the degradation of this compound?
A4: this compound, like other retinoids, is susceptible to oxidation due to its conjugated double bond system.[8] The presence of dissolved oxygen in the solvent can lead to the formation of oxidized byproducts, rendering the compound inactive. To mitigate this, it is advisable to use deoxygenated solvents and to purge the headspace of storage vials with an inert gas like nitrogen or argon.
Q5: What is the optimal pH range for maintaining the stability of this compound in solution?
Q6: Are there any recommended antioxidants or stabilizers for this compound solutions?
A6: Yes, the addition of antioxidants is a common strategy to protect retinoids from oxidative degradation.[3][4] Commonly used antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E).[4][9] Ascorbic acid (Vitamin C) and its derivatives can also be effective.[9][10] The choice of antioxidant may depend on the solvent system and the specific experimental requirements.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound potency over a short period. | Photodegradation | Work in a dimly lit area. Use amber-colored vials or wrap containers in aluminum foil. Prepare solutions fresh whenever possible. |
| Inconsistent experimental results. | Degradation due to temperature fluctuations. | Store stock solutions at -20°C or -80°C. For working solutions, store at 2-8°C and use within a short timeframe. Avoid repeated freeze-thaw cycles. |
| Formation of unknown peaks in chromatography. | Oxidative degradation. | Use high-purity, deoxygenated solvents. Purge the solution and the headspace of the vial with an inert gas (nitrogen or argon). Add an appropriate antioxidant (e.g., BHT, Vitamin E). |
| Precipitation or color change in the solution. | pH-related instability or degradation. | Ensure the pH of the solvent is within the optimal range (typically near neutral). Use a buffer system if necessary for your experiment. |
| Rapid degradation even with precautions. | Incompatible solvent or container. | Ensure the solvent is of high purity and does not contain peroxides (e.g., in older ethers). Use glass containers, as some plastics may be reactive or leach contaminants. |
Experimental Protocols
Protocol for Preparation and Storage of a Stock Solution
-
Materials:
-
This compound solid
-
High-purity solvent (e.g., ethanol, DMSO, HPLC-grade)
-
Amber-colored volumetric flask
-
Inert gas (nitrogen or argon)
-
Appropriate antioxidant (e.g., BHT)
-
-
Procedure:
-
Work under subdued light conditions.
-
If using an antioxidant, dissolve it in the solvent first. A typical concentration for BHT is 0.01-0.1%.
-
Accurately weigh the desired amount of this compound and transfer it to the amber volumetric flask.
-
Add a small amount of the solvent (containing the antioxidant) to dissolve the compound.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Purge the solution by bubbling a gentle stream of inert gas through it for 5-10 minutes.
-
Immediately after purging, cap the flask tightly.
-
For long-term storage, aliquot the stock solution into smaller amber vials, purge the headspace of each vial with inert gas, and store at -20°C or -80°C.
-
Protocol for Monitoring Stability by HPLC
-
Objective: To determine the rate of degradation of this compound under specific conditions.
-
Method:
-
Prepare a solution of this compound in the desired solvent and under the conditions to be tested (e.g., specific pH, temperature, light exposure).
-
Immediately after preparation (t=0), inject an aliquot into a validated HPLC system. A reverse-phase C18 column is often suitable for retinoids.
-
The mobile phase could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Use a UV detector set to the maximum absorbance wavelength of this compound (typically in the 325-350 nm range for retinoids).[5]
-
Store the bulk of the solution under the specified test conditions.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot into the HPLC system.
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial concentration.
-
Visual Guides
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for preparing and analyzing the stability of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Photodegradation of retinol and anti-aging effectiveness of two commercial emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kblcosmetics.com [kblcosmetics.com]
- 4. An eco-friendly system for stabilization of retinol: A step towards attending performance with improved environmental respect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photodecomposition and Phototoxicity of Natural Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Therapeutic Uses of Retinol and Retinoid-Related Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strong protectors – stabilising antioxidants - ... [dermaviduals.de]
- 10. paulaschoice.com [paulaschoice.com]
troubleshooting low bioactivity of synthetic (5S,6R)-5,6-Epoxytretinoin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic (5S,6R)-5,6-Epoxytretinoin. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation that may lead to low or inconsistent bioactivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My synthetic this compound is showing lower than expected biological activity. What are the common causes?
Low bioactivity of synthetic retinoids like this compound is a frequent issue and can stem from several factors throughout the experimental workflow. The most common culprits are related to compound stability, handling, and the experimental conditions. Retinoids are notoriously unstable and susceptible to degradation from light, air, and heat.[1]
Here is a summary of potential causes for low bioactivity:
| Category | Specific Issue | Recommended Solution |
| Compound Integrity | Degradation due to improper storage. | Store at -20°C or lower, protected from light, and under an inert atmosphere (e.g., argon). Avoid repeated freeze-thaw cycles. |
| Oxidation from exposure to air. | Handle the compound quickly and minimize exposure to air. Use freshly prepared solutions for each experiment. | |
| Photodegradation from light exposure. | Work under yellow or red light. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. | |
| Experimental Setup | Adsorption to plasticware. | Use low-retention plasticware or silanized glassware. Pre-incubating plates with media containing serum can help mitigate this. |
| Instability in serum-free media. | The presence of proteins like those in Fetal Calf Serum (FCS) or Bovine Serum Albumin (BSA) is critical to stabilize retinoids in culture media and prevent their loss.[2] If using serum-free media, consider adding purified BSA. | |
| Incorrect solvent or poor solubility. | This compound is lipophilic. Dissolve in a suitable organic solvent like DMSO or ethanol first, then dilute to the final concentration in culture media. Ensure complete dissolution before adding to cells. | |
| Cellular Factors | Low expression of Retinoic Acid Receptors (RARs) in the cell line. | Verify the expression of RARα, RARβ, and RARγ in your cell model using techniques like qPCR or Western blotting. |
| Rapid cellular metabolism of the compound. | Cells can metabolize retinoids into less active forms. Consider using metabolic inhibitors if investigating the direct effects of the parent compound, though this can have confounding effects. | |
| Efflux of the compound by cellular transporters. | ABC transporters can actively pump retinoids out of the cell, reducing intracellular concentration and subsequent activity.[3] |
Q2: What is the mechanism of action of this compound and how can I measure its activity?
This compound, an oxidized metabolite of retinoic acid, functions as an agonist for all three isoforms of the retinoic acid receptor (RARα, RARβ, and RARγ).[4][5] Upon binding, it induces a conformational change in the RAR, leading to the recruitment of coactivators and the initiation of target gene transcription.
The biological activity is typically quantified by measuring the activation of RARs. A common and robust method is a luciferase reporter gene assay. In this assay, cells are transfected with a plasmid containing a luciferase gene under the control of a Retinoic Acid Response Element (RARE). Activation of RARs by this compound leads to the expression of luciferase, which can be quantified by measuring luminescence.
Here are the EC50 values for all-trans-5,6-epoxy Retinoic acid, which provides a benchmark for the expected potency of your synthetic compound:
| Receptor Isoform | EC50 (nM) |
| RARα | 77 |
| RARβ | 35 |
| RARγ | 4 |
| Data sourced from MedChemExpress for all-trans-5,6-epoxy Retinoic acid.[4][5] |
Experimental Protocols
Protocol: RAR Activation Luciferase Reporter Assay
This protocol outlines a general procedure for assessing the bioactivity of this compound by measuring the activation of Retinoic Acid Receptors (RARs) using a luciferase reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line with low endogenous RAR activity)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Calf Serum (FCS) and antibiotics
-
Transfection reagent (e.g., Lipofectamine®)
-
Expression plasmids:
-
RARα, RARβ, or RARγ expression vector
-
Retinoid X Receptor (RXR) expression vector (as RARs function as heterodimers with RXRs)
-
RARE-luciferase reporter plasmid (containing multiple copies of a Retinoic Acid Response Element driving luciferase expression)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency
-
-
This compound
-
Positive control (e.g., all-trans retinoic acid)
-
DMSO (for dissolving compounds)
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Transfection:
-
Prepare the transfection complexes according to the manufacturer's protocol. For each well, co-transfect the cells with the RAR expression plasmid, RXR expression plasmid, RARE-luciferase reporter plasmid, and the normalization control plasmid.
-
Incubate the cells with the transfection complexes for 4-6 hours.
-
Replace the transfection medium with fresh cell culture medium and incubate for another 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and the positive control in DMSO.
-
Perform serial dilutions of the compounds in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Remove the medium from the cells and add the medium containing the different concentrations of the test compound or controls.
-
Incubate for 16-24 hours.
-
-
Luciferase Assay:
-
Following the incubation, perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and sequentially measuring firefly and Renilla luciferase activity in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for differences in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via RAR activation.
Experimental Workflow for Bioactivity Assessment
Caption: Workflow for assessing the bioactivity of this compound.
Troubleshooting Logic Tree
Caption: Troubleshooting logic for low bioactivity of this compound.
References
- 1. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 2. The metabolism of retinoic acid to 5,6-epoxyretinoic acid, retinoyl-beta-glucuronide, and other polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
interference in (5S,6R)-5,6-Epoxytretinoin mass spectrometry analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of (5S,6R)-5,6-Epoxytretinoin.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for this compound in LC-MS analysis?
A1: The molecular formula for this compound is C₂₀H₂₈O₃, with a monoisotopic mass of 316.2038 Da. Depending on the ionization source and mobile phase conditions, you can expect to observe several different precursor ions. The most common adducts are with hydrogen, sodium, and potassium.
Q2: What are the most common sources of interference in the analysis of this compound?
A2: Interference in the analysis of this compound can originate from several sources:
-
Isomers: Stereoisomers and geometric isomers of the analyte may have similar chromatographic retention times and mass-to-charge ratios, making differentiation difficult.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, tissue homogenates) can co-elute with the analyte and cause ion suppression or enhancement, leading to inaccurate quantification.[1][2]
-
Other Retinoid Metabolites: Other polar metabolites of tretinoin, such as hydroxylated or glucuronidated forms, may have similar retention times and cause interference.
-
Exogenous Contaminants: Contaminants from labware, such as plasticizers leaching from polypropylene tubes, can introduce interfering peaks.[3]
Q3: How can I improve the sensitivity of my assay for this compound?
A3: To improve sensitivity, consider the following:
-
Sample Preparation: Optimize your sample preparation to remove interfering matrix components. Liquid-liquid extraction or solid-phase extraction can be more effective than simple protein precipitation.[4][5]
-
Chromatography: Ensure your chromatographic method provides good separation of the analyte from other matrix components and isomers.[3][6]
-
Ionization Source: The choice of ionization source can significantly impact sensitivity. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been used for retinoid analysis.[7]
-
Chemical Derivatization: Derivatizing the carboxylic acid group of the molecule can improve ionization efficiency and, consequently, sensitivity.
Troubleshooting Guide
Issue 1: I am not seeing a peak for my analyte, or the signal is very low.
| Possible Cause | Troubleshooting Step |
| Poor Ionization | Verify that the mass spectrometer is tuned and calibrated. Experiment with both positive and negative ionization modes. Consider that for similar compounds like trans-retinoic acid, negative ESI mode has been found to be more responsive.[8][9] |
| Ion Suppression | Perform a post-column infusion experiment to assess ion suppression in the region where your analyte is expected to elute. If suppression is observed, improve sample cleanup or modify the chromatographic gradient to separate the analyte from the interfering compounds. |
| Analyte Degradation | Retinoids are sensitive to light and oxidation.[1] Ensure samples are handled under yellow light and stored properly. |
| Suboptimal Sample Preparation | Evaluate your extraction recovery. Consider switching to a more rigorous sample preparation method like liquid-liquid or solid-phase extraction.[4][5] |
Issue 2: I am seeing multiple peaks that could be my analyte.
| Possible Cause | Troubleshooting Step |
| Isomers | Optimize your chromatography to achieve baseline separation of isomers. This may require using a longer column, a different stationary phase, or adjusting the mobile phase composition and gradient. |
| In-source Fragmentation | High cone voltage or source temperature can cause the precursor ion to fragment in the source. Reduce the cone voltage and source temperature to minimize this effect. |
| Adduct Formation | The presence of multiple adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺, etc.) can result in multiple peaks. Confirm the identity of each peak by checking for the expected mass differences between the adducts. |
Issue 3: My results are not reproducible.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure that your sample preparation protocol is followed precisely for all samples, standards, and quality controls. |
| Matrix Effects | Use a stable isotope-labeled internal standard to compensate for variability due to matrix effects. |
| System Instability | Check the stability of your LC-MS system by injecting a standard solution multiple times and observing the peak area and retention time. |
Quantitative Data
The following table summarizes the calculated exact masses for the expected precursor ions and common adducts of this compound (C₂₀H₂₈O₃, Monoisotopic Mass: 316.2038 Da).
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₂₀H₂₉O₃⁺ | 317.2111 |
| [M+Na]⁺ | C₂₀H₂₈O₃Na⁺ | 339.1931 |
| [M+K]⁺ | C₂₀H₂₈O₃K⁺ | 355.1670 |
| [M-H]⁻ | C₂₀H₂₇O₃⁻ | 315.1966 |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from methods used for the analysis of other retinoids.[4][5]
-
To 200 µL of serum, add an appropriate internal standard.
-
Add 200 µL of acetonitrile and vortex for 1 minute.
-
Add 1.2 mL of methyl-tert-butyl ether and vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of a 1:3 water/methanol mixture.
-
Transfer the supernatant to an MS vial for analysis.
LC-MS/MS Analysis
This is a representative protocol and may require optimization for your specific instrumentation and application.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient: A linear gradient appropriate for separating polar retinoids.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), negative mode
-
Scan Type: Selected Reaction Monitoring (SRM)
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting guide for low or no analyte signal.
References
- 1. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sciex.com [sciex.com]
- 7. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
Technical Support Center: Enhancing the Solubility of (5S,6R)-5,6-Epoxytretinoin for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of (5S,6R)-5,6-Epoxytretinoin for consistent and reliable cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a metabolite of all-trans retinoic acid (tretinoin).[1] Like many retinoids, it is a lipophilic molecule, meaning it has poor solubility in aqueous solutions such as cell culture media.[2] This can lead to precipitation of the compound, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: What are the recommended primary solvents for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like retinoids.[3][4] Ethanol can also be used, but the solubility of similar retinoids is significantly lower in ethanol compared to DMSO.[4][5]
Q3: What is the expected solubility of this compound in common organic solvents?
| Solvent | Tretinoin (all-trans-retinoic acid) | This compound (Estimated) |
| DMSO | ~ 20 mg/mL[4] | Expected to be high |
| Ethanol | ~ 0.5 mg/mL[4] | Expected to be moderate |
| Methanol | Soluble | Expected to be moderate |
| Water | Practically insoluble[2] | Expected to be very low |
| Cell Culture Media | Very low | Expected to be very low |
Q4: How can I improve the stability of this compound in my cell culture experiments?
Retinoids are known to be sensitive to light, air, and heat, which can lead to degradation and loss of activity. To improve stability:
-
Protect from light: Use amber-colored vials or wrap containers in aluminum foil.
-
Minimize air exposure: Prepare solutions fresh and consider purging with an inert gas like nitrogen or argon.
-
Proper storage: Store stock solutions at -20°C or -80°C.
-
Use of serum: The presence of serum in the cell culture medium can help to stabilize retinoids.
Q5: Are there advanced techniques to enhance the solubility and stability of this compound?
Yes, complexation with cyclodextrins is a promising method. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility and stability. This can be a valuable technique for preparing formulations for cell culture, especially for in vivo studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in cell culture media. | The compound's solubility limit in the aqueous medium has been exceeded. The final DMSO concentration may be too low to keep the compound in solution. | 1. Perform a stepwise dilution: Instead of adding the DMSO stock directly to the full volume of media, add a small amount of media to the stock solution first, mix well, and then transfer this to the rest of the media. 2. Increase the final DMSO concentration (with caution): Most cell lines can tolerate up to 0.5% DMSO without significant toxicity. However, it is crucial to determine the tolerance of your specific cell line. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. 3. Warm the media: Gently warming the cell culture media to 37°C before adding the compound may help with solubilization. |
| Inconsistent experimental results. | Degradation of the compound due to improper handling or storage. Inaccurate concentration due to precipitation. | 1. Prepare fresh dilutions: Prepare working solutions fresh from the stock solution for each experiment. 2. Protect from light: Keep stock and working solutions protected from light at all times. 3. Vortex thoroughly: Ensure the stock solution and final dilution are well-mixed before application to cells. 4. Visually inspect for precipitation: Before adding to cells, carefully inspect the final solution for any signs of precipitation. |
| Cell toxicity observed at expected non-toxic concentrations. | The final concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line. | 1. Determine the DMSO tolerance of your cells: Run a dose-response curve with varying concentrations of DMSO to find the maximum non-toxic concentration for your cell line. 2. Reduce the final DMSO concentration: Prepare a more concentrated stock solution to minimize the volume added to the cell culture media. |
Experimental Protocols
Protocol 1: Standard Method for Preparing a this compound Stock Solution and Dilution for Cell Culture
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 316.44 g/mol ).
-
Add the appropriate volume of high-purity, sterile DMSO to the vial containing the compound.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
-
Prepare the Working Solution in Cell Culture Medium:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Warm the cell culture medium (with or without serum, as per your experimental design) to 37°C.
-
To prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the pre-warmed medium.
-
Crucially, perform a stepwise dilution. For example, for 1 mL of final working solution, add 99 µL of pre-warmed media to 1 µL of the 10 mM DMSO stock in a sterile microfuge tube. Mix well. Then, add this 100 µL pre-dilution to the remaining 900 µL of media.
-
Vortex the final working solution gently but thoroughly.
-
Visually inspect for any signs of precipitation before adding to your cells.
-
The final DMSO concentration in this example will be 0.1%.
-
Protocol 2: Advanced Method Using Cyclodextrin Complexation
This protocol provides a general guideline. The optimal ratio of cyclodextrin to the compound may need to be determined empirically. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Prepare a this compound:HP-β-CD Complex:
-
Prepare a solution of HP-β-CD in sterile water or a suitable buffer (e.g., PBS). The concentration will depend on the desired final concentration of your compound.
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent like ethanol.
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Slowly add the retinoid solution to the stirred HP-β-CD solution.
-
Allow the mixture to stir at room temperature for several hours to overnight to facilitate complex formation.
-
The resulting aqueous solution can then be sterile-filtered and diluted into cell culture medium.
-
Visualizations
References
Technical Support Center: (5S,6R)-5,6-Epoxytretinoin Quantification
This guide provides troubleshooting advice and answers to frequently asked questions regarding the quantitative analysis of (5S,6R)-5,6-Epoxytretinoin. The recommendations are based on established principles for the analysis of related retinoids, such as tretinoin, and common challenges in bioanalytical chemistry.
FAQs and Troubleshooting Guides
Section 1: Sample Handling and Stability
This section addresses issues related to the inherent instability of retinoids, which can lead to significant quantification errors before the sample is even analyzed.
Question: My quantified concentrations of this compound are consistently low and variable. What is the likely cause?
Answer: The most probable cause is the degradation of the analyte due to its sensitivity to light and air. Like its parent compound, tretinoin, this compound is susceptible to photodegradation and oxidation.
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Photodegradation: Exposure to light, particularly UVA, can cause rapid degradation of retinoids.[1][2] This process includes both photolysis (breakdown into non-retinoid products) and photoisomerization.[1][3] All handling steps, from collection to analysis, should be performed under amber or red light, and samples should be stored in light-protected containers.
-
Oxidation: Retinoids can oxidize when exposed to air.[2] It is crucial to minimize headspace in storage vials and consider blanketing samples with an inert gas like nitrogen or argon before sealing and freezing.
-
Temperature: Store samples at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Question: I am observing multiple peaks near the retention time of my analyte. Could this be related to sample degradation?
Answer: Yes, this is a classic sign of isomerization. Retinoids like tretinoin are known to isomerize into various cis- and trans-isomers upon exposure to light.[2][3] this compound can undergo similar transformations. These isomers may have similar mass-to-charge ratios but will separate chromatographically, leading to multiple peaks and an underestimation of the primary analyte. To mitigate this, strictly control light exposure during all sample handling and preparation stages.
dot
Caption: Logical diagram of potential degradation pathways for this compound.
Section 2: Sample Preparation and Matrix Effects
Effective sample preparation is critical for removing interfering substances from complex biological matrices, which can severely impact quantification accuracy in LC-MS/MS analysis.
Question: I am experiencing significant ion suppression in my LC-MS/MS analysis. How can I identify and mitigate this?
Answer: Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, reducing its signal.[4]
Identification: A post-column infusion experiment is a valuable tool to qualitatively identify regions of ion suppression in your chromatogram.[4][5]
Mitigation Strategies:
-
Improve Sample Cleanup: The goal is to remove matrix components that interfere with your analyte.
-
Solid-Phase Extraction (SPE): Offers high selectivity for analyte isolation.
-
Liquid-Liquid Extraction (LLE): A classic method to separate analytes based on their partitioning between two immiscible liquids.[6]
-
Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of matrix components but may also lower your analyte signal below the limit of quantification.[7]
-
-
Optimize Chromatography: Adjust your HPLC method to chromatographically separate the analyte from the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction during data processing.
| Sample Preparation Technique | Principle | Pros | Cons | Primary Use Case |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Simple, fast, inexpensive. | Non-selective; high risk of matrix effects from phospholipids and salts. | Initial sample screening; high-concentration samples. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and organic solvent).[6] | Cleaner extracts than PPT; can be selective based on pH and solvent choice. | Labor-intensive; uses large volumes of organic solvents. | Removal of highly polar or non-polar interferences. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away.[6][8] | Provides the cleanest extracts; highly selective; can concentrate the analyte. | More complex method development; higher cost per sample. | Low-level quantification in complex matrices (e.g., plasma, tissue). |
dot
Caption: A typical experimental workflow for the quantification of this compound.
Section 3: Chromatographic Analysis (HPLC / LC-MS)
This section covers common problems encountered during the HPLC separation and MS detection stages.
Question: My chromatographic peaks are tailing or fronting. How does this impact my results and how can I fix it?
Answer: Poor peak shape negatively affects integration accuracy and resolution from nearby peaks, leading to poor precision and inaccurate quantification.
-
Peak Tailing: Often caused by secondary interactions between the analyte and active silanol groups on the column's stationary phase.
-
Solution: Add a mobile phase modifier like a small amount of acid (e.g., 0.1% formic acid) to suppress silanol activity. Ensure your mobile phase buffer has sufficient capacity (typically >10 mM).[9]
-
-
Peak Fronting: Usually a sign of column overload.
-
Solution: Reduce the injection volume or dilute the sample.[9]
-
-
Split Peaks: Can indicate a partially clogged column frit or a void at the column inlet.
-
Solution: First, try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced.
-
Question: My retention times are shifting between injections. What should I check?
Answer: Unstable retention times compromise peak identification and integration.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. This can take 10-20 column volumes, or even more for complex mobile phases.[10]
-
Mobile Phase: Check for proper mixing and degassing of the mobile phase. If preparing manually, ensure the composition is consistent.
-
Pump Performance: Verify that the HPLC pump is delivering a consistent flow rate without leaks. Pressure fluctuations can indicate a problem.
-
Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can cause retention time drift.
dot
Caption: A decision tree for troubleshooting signal suppression in LC-MS/MS analysis.
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects by Post-Extraction Spiking
This protocol allows for the quantitative determination of ion suppression or enhancement.[4][11]
Objective: To calculate the Matrix Factor (MF) to determine if co-eluting matrix components are affecting analyte ionization.
Materials:
-
Blank biological matrix (e.g., plasma, tissue homogenate) from at least 6 different sources.
-
Analyte and Internal Standard (IS) stock solutions.
-
Neat solution (mobile phase or reconstitution solvent).
-
Sample preparation materials (e.g., SPE cartridges, solvents).
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and IS into the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Process blank matrix samples (n=6) through the entire extraction procedure. Before the final evaporation and reconstitution step, spike the extracted matrix with the analyte and IS to the same concentration as Set A.
-
Set C (Blank Matrix): Process blank matrix samples without adding the analyte or IS to check for interferences.
-
-
Analysis: Analyze all samples using the developed LC-MS/MS method.
-
Calculation:
-
Determine the peak area of the analyte in both Set A and Set B.
-
Calculate the Matrix Factor (MF) for each of the 6 matrix lots:
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
-
Calculate the IS-normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)
-
-
Interpretation:
-
MF = 1: No significant matrix effect.
-
MF < 1: Ion suppression is occurring.
-
MF > 1: Ion enhancement is occurring.
-
The coefficient of variation (%CV) of the IS-normalized MF across the 6 lots should ideally be <15% to demonstrate that the IS is adequately compensating for variability in the matrix effect.
References
- 1. UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodecomposition and Phototoxicity of Natural Retinoids [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Review of Sample Preparation Techniques for the Analysis of Selected Classes of Pesticides in Plant Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. realab.ua [realab.ua]
- 11. chromatographyonline.com [chromatographyonline.com]
strategies to increase the stability of (5S,6R)-5,6-Epoxytretinoin
Welcome to the technical support center for (5S,6R)-5,6-Epoxytretinoin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of this retinoid metabolite during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is degrading rapidly. What are the primary causes of instability?
A1: this compound, like other retinoids, is susceptible to degradation from several environmental factors. The primary causes of instability are:
-
Light Exposure: The polyunsaturated chain in the molecule is highly sensitive to UV and visible light, which can lead to photoisomerization and photodegradation.[1]
-
Oxidation: The presence of oxygen can lead to the formation of various oxidized byproducts, reducing the purity and activity of the compound. Retinoids are known to be unstable in the presence of oxygen.[2][3]
-
Acidic pH: The epoxide group in this compound is particularly sensitive to acidic conditions. Protons can catalyze the opening of the epoxide ring, leading to the formation of inactive byproducts such as 5,8-oxyretinoic acid.[4][5][6]
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Elevated Temperatures: Heat can accelerate the rate of all degradation pathways. For long-term storage, it is recommended to keep the compound at -80°C.[2][7]
Q2: What are the initial signs of degradation I should look for?
A2: Degradation of this compound can be observed through several indicators:
-
Color Change: A change in the color of your solution, often to a yellowish or brownish hue, can indicate the formation of degradation products.
-
Precipitation: The formation of precipitates may suggest that the compound is degrading into less soluble forms.
-
Changes in UV-Vis Spectrum: A shift in the maximum absorbance wavelength (λmax) or a decrease in absorbance intensity can be an early indicator of structural changes.
-
Chromatographic Analysis: The appearance of new peaks or a decrease in the main peak area during HPLC analysis is a definitive sign of degradation.
Q3: How can I minimize degradation during routine handling and experiments?
A3: To minimize degradation during your experiments, we recommend the following practices:
-
Work under yellow or red light: Since retinoids are sensitive to light, performing all manipulations under yellow or red light can significantly reduce photodegradation.[2][8]
-
Use deoxygenated solvents: Purging your solvents with an inert gas like nitrogen or argon before use will minimize oxidation.
-
Maintain a neutral or slightly basic pH: The epoxide ring is more stable at a neutral to slightly basic pH. Avoid acidic buffers or conditions. The ionization state of a molecule can change with pH, leading to different degradation pathways.[9]
-
Keep samples on ice: When not in use, even for short periods, keeping your solutions on ice will slow down thermal degradation.
-
Use fresh solutions: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, store under an inert atmosphere at -80°C in a light-protected container.[2][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of compound in solution | Light exposure | Work in a dark room with yellow or red light. Use amber-colored vials or wrap containers in aluminum foil. |
| Oxygen in the solvent | Use solvents that have been deoxygenated by sparging with nitrogen or argon. | |
| Acidic pH of the medium | Ensure the pH of your solution is neutral or slightly basic (pH 7.0-7.5). Use appropriate buffer systems. | |
| High temperature | Keep solutions on ice during experiments and store at -80°C for long-term storage.[2][7] | |
| Appearance of unknown peaks in HPLC | Degradation due to acidic conditions | Check the pH of your mobile phase and sample diluent. Consider using a neutral buffer. Acidic conditions can lead to the formation of 5,8-oxyretinoic acid.[4][5][6] |
| Oxidative degradation | Add an antioxidant like BHT or Vitamin E to your sample and mobile phase. | |
| Low recovery after extraction | Adsorption to labware | Use silanized glassware or polypropylene tubes to minimize adsorption. |
| Degradation during processing | Perform extraction and processing steps quickly and at low temperatures. |
Stabilization Strategies
Q4: What types of stabilizers can I add to my formulation to increase the stability of this compound?
A4: Several classes of compounds can be used to stabilize retinoid solutions:
-
Antioxidants: These compounds protect against oxidative degradation. Commonly used antioxidants include:
-
Butylated Hydroxytoluene (BHT): A widely used antioxidant for lipid-soluble compounds.[3]
-
Tocopherol (Vitamin E): A natural antioxidant that is effective in preventing lipid peroxidation.[10]
-
Ascorbyl Palmitate: A fat-soluble form of Vitamin C.
-
Ferulic Acid: A plant-based antioxidant that can stabilize solutions of vitamins C and E and enhance photoprotection.[11]
-
-
Chelating Agents: These agents sequester metal ions that can catalyze oxidation reactions.
-
Ethylenediaminetetraacetic acid (EDTA): A common chelating agent used to bind divalent cations.[3]
-
-
Encapsulating Agents: Encapsulation can provide a protective barrier against environmental factors.
Table 1: Recommended Concentrations of Common Stabilizers
| Stabilizer | Class | Recommended Starting Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | Antioxidant | 0.01 - 0.1% (w/v) | Effective but some environmental and safety concerns exist.[3][10] |
| α-Tocopherol (Vitamin E) | Antioxidant | 0.1 - 1.0% (w/v) | Natural antioxidant, often used in combination with other antioxidants. |
| Ascorbyl Palmitate | Antioxidant | 0.01 - 0.05% (w/v) | Synergistic effects when used with Vitamin E. |
| Ferulic Acid | Antioxidant | 0.5% (w/v) | Can enhance the stability of other vitamins.[11] |
| EDTA | Chelating Agent | 0.05 - 0.1% (w/v) | Sequesters metal ions that can catalyze oxidation.[3] |
Experimental Protocols
Protocol 1: Stability Testing of this compound under Different pH Conditions
-
Prepare Buffer Solutions: Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., acetate buffer for pH 4-5, phosphate buffer for pH 6-8, borate buffer for pH 9).
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).
-
Prepare Test Solutions: Dilute the stock solution in each buffer to a final concentration of 10 µM.
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., 25°C or 37°C) in the dark.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics.
Protocol 2: Evaluation of Antioxidant Efficacy
-
Prepare Solutions: Prepare solutions of this compound in a suitable solvent (e.g., ethanol) with and without the addition of different antioxidants (e.g., 0.1% BHT, 0.5% Vitamin E).
-
Stress Conditions: Expose the solutions to a known oxidative stressor. This can be done by:
-
Leaving the solutions exposed to air and light at room temperature.
-
Bubbling a slow stream of air through the solutions.
-
-
Sampling: Take aliquots at regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples by HPLC to quantify the remaining this compound.
-
Comparison: Compare the degradation rate of the solutions with and without antioxidants to determine their protective effect.
Visual Guides
References
- 1. Photodecomposition and phototoxicity of natural retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. An eco-friendly system for stabilization of retinol: A step towards attending performance with improved environmental respect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical and biological studies on 5,6-epoxyretinol, retinol, and their phosphoryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Retinol Stabilized in Phosphatidylcholine Vesicles with and without Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [scholarship.miami.edu]
- 12. Formulation strategies to reduce retinol chemical instability and irritation - Consensus [consensus.app]
Technical Support Center: (5S,6R)-5,6-Epoxytretinoin Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with (5S,6R)-5,6-Epoxytretinoin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as all-trans-5,6-epoxy Retinoic acid (5,6-epoxy RA), is a biologically active metabolite of retinoic acid.[1] Its primary mechanism of action is as an agonist for all three isoforms of the retinoic acid receptor (RARα, RARβ, and RARγ).[2] Upon binding, it activates these ligand-dependent transcription factors, which then regulate the expression of target genes.
Q2: How should I dissolve and store this compound?
A2: this compound is a retinoid and should be handled with care due to its sensitivity to light, air, and temperature.
-
Dissolving: It is recommended to dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. To minimize precipitation when diluting into aqueous culture media, it is advisable to keep the final working concentration of the retinoid below 100 µM.
-
Storage: Stock solutions should be stored in light-protecting vials, preferably under an inert gas like argon, at -20°C or -70°C for long-term stability. It is best practice to make fresh working dilutions for each experiment.
Q3: Why am I seeing no effect of this compound in my cell-based assay?
A3: Several factors could contribute to a lack of observed activity:
-
Compound Instability: Retinoids are notoriously unstable in aqueous solutions and can be lost due to oxidation or photodegradation. Ensure all experimental steps are performed in subdued light.
-
Adsorption to Plastics: Retinoids are hydrophobic and can adsorb to the plastic of culture plates, pipette tips, and tubes, significantly reducing the effective concentration in your assay.[3][4]
-
Improper Cell Culture Conditions: The absence of protein (like fetal calf serum or bovine serum albumin) in the culture medium can exacerbate the loss of retinoids.[3][4]
-
Cell Line Suitability: Ensure your chosen cell line expresses the necessary RAR isoforms for a response.
Q4: What are some common bioassays to assess the activity of this compound?
A4: Common bioassays include:
-
RAR Reporter Gene Assays: These assays use engineered cell lines that express a specific RAR isoform and a reporter gene (e.g., luciferase) under the control of a retinoic acid response element (RARE). Agonist binding leads to reporter gene expression, which can be quantified.
-
Keratinocyte Differentiation Assays: These assays measure the effect of the compound on the expression of differentiation markers in keratinocytes. Retinoids typically suppress the expression of markers like keratin 1 (KRT1) and keratin 10 (KRT10).
-
Cell Proliferation Assays: The effect of this compound on the proliferation of specific cell lines can be measured using standard methods like MTT or cell counting.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no compound activity | Compound degradation due to light exposure. | Work in a darkened room or use yellow light. Cover plates and tubes with aluminum foil. |
| Adsorption of the compound to plasticware.[3][4] | Use polypropylene tubes and pipette tips. Include a carrier protein like bovine serum albumin (BSA) at 0.1-0.5% in serum-free media. | |
| Precipitation of the compound in the culture medium. | Ensure the final DMSO concentration is low (typically <0.1%). Prepare working solutions by serial dilution in culture medium with vigorous mixing. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between plating. |
| Inconsistent compound addition. | Use a multichannel pipette for adding the compound and ensure proper mixing in each well. | |
| Signs of cellular toxicity (cell death, morphological changes) | The compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (usually ≤0.5%). | |
| Difficulty recovering cells after experiment | Cells are not adhering properly. | Ensure the use of tissue culture-treated plates. Some cell lines may require pre-coating plates with matrices like collagen or poly-L-lysine.[5] |
Quantitative Data Summary
Table 1: Agonist Activity of this compound on Retinoic Acid Receptors (RARs)
| Receptor Isoform | EC50 (nM) |
| RARα | 77 |
| RARβ | 35 |
| RARγ | 4 |
| Data represents the half-maximal effective concentration (EC50) for receptor activation.[2] |
Experimental Protocols
RAR Luciferase Reporter Gene Assay
This protocol is based on commercially available reporter assay systems.
Materials:
-
RAR reporter cells (e.g., from INDIGO Biosciences or Cayman Chemical)[2][3][6]
-
Cell culture medium (as recommended by the supplier)
-
This compound stock solution (in DMSO)
-
Luciferase detection reagent
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Thaw and plate the RAR reporter cells in a 96-well plate according to the supplier's instructions.
-
Incubate the cells for 24 hours to allow for attachment and recovery.
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the medium from the cells and add the compound dilutions and vehicle control.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase detection reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
Keratinocyte Differentiation Assay
This protocol assesses the effect of this compound on the expression of keratinocyte differentiation markers.
Materials:
-
Human epidermal keratinocytes
-
Keratinocyte growth medium
-
This compound stock solution (in DMSO)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Primers for differentiation markers (e.g., KRT1, KRT10) and a housekeeping gene.
Procedure:
-
Culture human epidermal keratinocytes in 6-well plates until they reach approximately 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for 48-72 hours.
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of differentiation markers (e.g., KRT1, KRT10) and a housekeeping gene by qRT-PCR.
-
Calculate the relative gene expression levels normalized to the housekeeping gene and compared to the vehicle control. A decrease in KRT1 and KRT10 expression is indicative of retinoid activity.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for a RAR Luciferase Reporter Gene Assay.
References
- 1. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 6. caymanchem.com [caymanchem.com]
Validation & Comparative
Navigating the Specificity Challenge: A Comparative Guide to Antibody Cross-Reactivity with (5S,6R)-5,6-Epoxytretinoin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the challenges and methodologies associated with the antibody-based detection of (5S,6R)-5,6-Epoxytretinoin, a key metabolite of retinoic acid. Due to the current lack of commercially available antibodies specifically targeting this epoxide, this document presents a framework for evaluating potential cross-reactivity using existing anti-retinoic acid antibodies and serves as a blueprint for the characterization of future specific antibodies.
Introduction to this compound
This compound, also known as 5,6-epoxyretinoic acid, is a biologically active metabolite of all-trans-retinoic acid (ATRA)[1][2]. As an agonist for all isoforms of the retinoic acid receptor (RAR), it plays a role in regulating gene expression related to cell differentiation, proliferation, and apoptosis. Understanding its specific biological functions and distribution requires sensitive and specific detection methods, which are often antibody-based.
The Challenge: Absence of Specific Antibodies
A significant hurdle in the direct quantification and localization of this compound is the apparent absence of commercially available antibodies raised specifically against this metabolite. Researchers must therefore consider the potential cross-reactivity of antibodies developed against the parent molecule, all-trans-retinoic acid. This guide explores the critical aspects of evaluating such cross-reactivity.
Hypothetical Antibody Comparison for this compound Detection
To illustrate the process of evaluating antibody specificity, we present a hypothetical comparison of three antibody types. The data presented below is simulated and intended to serve as a template for how to structure and present experimental findings from a cross-reactivity study.
Table 1: Simulated Cross-Reactivity of Hypothetical and Alternative Antibodies with Various Retinoids
| Antibody Type | Target Antigen | This compound | all-trans-Retinoic Acid | 13-cis-Retinoic Acid | Retinol |
| Hypothetical Antibody A | This compound | 100% | 5% | <1% | <0.1% |
| (Monoclonal) | (IC50 = 2 nM) | (IC50 = 40 nM) | (IC50 > 200 nM) | (IC50 > 2000 nM) | |
| Alternative Antibody B | all-trans-Retinoic Acid | 30% | 100% | 80% | <1% |
| (Polyclonal) | (IC50 = 6.7 nM) | (IC50 = 2 nM) | (IC50 = 2.5 nM) | (IC50 > 200 nM) | |
| Alternative Antibody C | all-trans-Retinoic Acid | 10% | 100% | 50% | <0.5% |
| (Monoclonal) | (IC50 = 20 nM) | (IC50 = 2 nM) | (IC50 = 4 nM) | (IC50 > 400 nM) |
IC50 (Inhibitory Concentration 50) values represent the concentration of the analyte required to inhibit 50% of the antibody binding in a competitive assay. Lower IC50 indicates higher affinity. Percentage cross-reactivity is calculated as: (IC50 of target analyte / IC50 of cross-reactant) x 100.
Experimental Protocols
A detailed methodology is crucial for the accurate assessment of antibody cross-reactivity. The following is a standard protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common technique for this purpose.
Competitive ELISA Protocol for Retinoid Cross-Reactivity
-
Antigen Coating:
-
A conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA) is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
The solution is added to the wells of a 96-well microplate and incubated overnight at 4°C to allow the antigen to adhere to the well surface.
-
-
Washing:
-
The coating solution is discarded, and the plate is washed three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T).
-
-
Blocking:
-
A blocking buffer (e.g., 5% non-fat dry milk in PBS-T) is added to each well to prevent non-specific binding of antibodies.
-
The plate is incubated for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
A series of standard solutions of this compound and potential cross-reactants (e.g., all-trans-retinoic acid, 13-cis-retinoic acid, retinol) are prepared at various concentrations.
-
The primary antibody (at a pre-determined optimal dilution) is mixed with each standard/sample and incubated for 1 hour at room temperature.
-
The antibody-analyte mixtures are then added to the washed, antigen-coated wells. The plate is incubated for 1-2 hours at room temperature. During this step, the free antibody will bind to the coated antigen, while the antibody bound to the analyte in the solution will not.
-
-
Secondary Antibody Incubation:
-
The plate is washed three times with wash buffer.
-
A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) and specific for the primary antibody's host species is added to each well.
-
The plate is incubated for 1 hour at room temperature.
-
-
Detection:
-
The plate is washed three times with wash buffer.
-
A substrate solution (e.g., TMB, 3,3',5,5'-Tetramethylbenzidine) is added to each well. The enzyme on the secondary antibody will convert the substrate, leading to a color change.
-
The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
-
Data Analysis:
-
The absorbance in each well is measured using a microplate reader at the appropriate wavelength.
-
A standard curve is generated by plotting the absorbance against the concentration of the standards. The signal is inversely proportional to the concentration of the analyte in the sample.
-
The IC50 values for the target analyte and each cross-reactant are determined from their respective dose-response curves.
-
Visualizations
To further clarify the concepts and procedures discussed, the following diagrams are provided.
Caption: Metabolic pathway from Retinol to this compound.
Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.
Caption: Conceptual diagram of antibody cross-reactivity.
References
comparative analysis of (5S,6R)-5,6-Epoxytretinoin with other retinoids
A Comparative Analysis of (5S,6R)-5,6-Epoxytretinoin with Other Retinoids
Introduction
Retinoids, a class of compounds derived from vitamin A, are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis. Their therapeutic applications are widespread, ranging from dermatological conditions to cancer therapy. This compound, also known as 5,6-epoxyretinoic acid, is a natural metabolite of all-trans-retinoic acid (ATRA).[1][2] This guide provides a comparative analysis of this compound with other well-characterized retinoids, focusing on their biological activity, receptor activation, and the experimental methodologies used for their evaluation. This information is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of this specific retinoid.
Retinoid Signaling Pathway
Retinoids exert their biological effects primarily through the activation of nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon ligand binding, these receptors form heterodimers (RAR/RXR) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.
Comparative Biological Activity
The biological activity of retinoids is often evaluated based on their ability to activate RARs and induce cellular responses such as differentiation and growth arrest.
Retinoic Acid Receptor (RAR) Activation
A key determinant of a retinoid's biological activity is its affinity for and ability to activate the different RAR isotypes (α, β, and γ). The half-maximal effective concentration (EC50) values from transactivation assays are used to quantify the potency of a retinoid in activating these receptors. Lower EC50 values indicate higher potency.
Table 1: Comparative EC50 Values (nM) for RAR Transactivation [3]
| Retinoid | RARα | RARβ | RARγ |
| This compound | 77 | 35 | 4 |
| all-trans-Retinoic Acid (ATRA) | 169 | 9 | 2 |
| 9-cis-Retinoic Acid | 13 | 173 | 58 |
| 13-cis-Retinoic Acid | 124 | 47 | 36 |
| 4-oxo-Retinoic Acid | 33 | 8 | 89 |
| 18-hydroxy-Retinoic Acid | 162 | 14 | 14 |
| 4-hydroxy-Retinoic Acid | 791 | 64 | 94 |
Data from a study using COS-7 cells cotransfected with RAR expression vectors and a RARE-luciferase reporter gene.[3]
From this data, this compound is a potent activator of all three RAR isotypes. It is a particularly strong agonist for RARγ, with an EC50 value of 4 nM.[1][2][3][4][5] Its activity for RARα and RARβ is comparable to or greater than that of ATRA in the case of RARα.
Cell Differentiation and Growth Arrest
Experimental Protocols
Retinoic Acid Receptor (RAR) Transactivation Assay
This assay measures the ability of a compound to activate a specific RAR isotype, leading to the transcription of a reporter gene.
Methodology:
-
Cell Culture and Transfection: Host cells, such as COS-7, are cultured in appropriate media. The cells are then co-transfected with two plasmids: one containing the cDNA for a specific human RAR isotype (RARα, RARβ, or RARγ) and a second reporter plasmid containing a luciferase gene under the control of a promoter with a retinoic acid response element (RARE).
-
Retinoid Treatment: After transfection, the cells are treated with varying concentrations of the test retinoids, including this compound and other reference compounds.
-
Incubation and Cell Lysis: The cells are incubated to allow for receptor activation and reporter gene expression. Following incubation, the cells are lysed to release the cellular components, including the expressed luciferase enzyme.
-
Luciferase Assay and Data Analysis: A luciferase substrate is added to the cell lysates, and the resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer. The data is then plotted as a dose-response curve, and the EC50 value is calculated as the concentration of the retinoid that produces 50% of the maximal response.
HL-60 Cell Differentiation Assay
The human promyelocytic leukemia cell line, HL-60, is a well-established model for studying retinoid-induced myeloid differentiation.
Methodology:
-
Cell Culture: HL-60 cells are maintained in RPMI-1640 medium supplemented with fetal bovine serum.
-
Induction of Differentiation: The cells are treated with the retinoid of interest at a specific concentration (e.g., 1 µM).
-
Assessment of Differentiation: After a period of incubation (typically 4 to 6 days), the extent of differentiation is assessed by one or more of the following methods:
-
Nitroblue Tetrazolium (NBT) Reduction Assay: Differentiated myeloid cells are capable of producing superoxide upon stimulation, which reduces the yellow NBT to a dark blue formazan precipitate. The percentage of NBT-positive cells is determined by microscopic examination.
-
Flow Cytometry: The expression of cell surface markers of differentiation, such as CD11b and CD14 (for monocytic differentiation), is quantified using fluorescently labeled antibodies and flow cytometry.
-
Morphological Analysis: Changes in cellular morphology, such as a decreased nuclear-to-cytoplasmic ratio and nuclear condensation, can be observed by staining cytospins with May-Grünwald-Giemsa.
-
In Vivo Studies
While in vitro data provides valuable insights into the molecular mechanisms of retinoid action, in vivo studies are essential for understanding their physiological effects. Limited in vivo research on this compound suggests that while it is a natural metabolite, it may not fully substitute for vitamin A in its growth-promoting functions. This discrepancy between in vitro potency and in vivo efficacy highlights the complex interplay of metabolism, bioavailability, and tissue-specific effects that govern the overall biological response to a retinoid. Further comprehensive in vivo comparative studies are needed to fully elucidate the therapeutic potential of this compound.
Conclusion
This compound is a potent, naturally occurring retinoid that demonstrates significant agonistic activity on all three retinoic acid receptor isotypes, with a particularly high potency for RARγ. Its ability to induce growth arrest in cancer cell lines is comparable to other active retinoids. The provided experimental protocols for RAR transactivation and HL-60 cell differentiation assays serve as a foundation for the continued investigation and comparison of this and other retinoids. While in vitro data is promising, further in vivo studies are necessary to fully understand the physiological and potential therapeutic roles of this compound in comparison to other established retinoids.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Confirming the Structure of Synthetic (5S,6R)-5,6-Epoxytretinoin: A Guide to NMR-Based Structural Elucidation
Expected NMR Spectroscopic Data
The structural confirmation of (5S,6R)-5,6-Epoxytretinoin would rely on a combination of 1D (¹H and ¹³C) and 2D NMR experiments. Below is a table of expected chemical shifts. These are estimates based on the structure of all-trans retinoic acid and typical chemical shifts for epoxides. Actual experimental values may vary. Protons on an epoxide ring typically resonate in the range of 2.5-3.5 ppm in ¹H NMR spectra.[1] In ¹³C NMR, epoxide carbons generally appear between 40 and 70 ppm.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| 2 | ~2.37 (s) | ~138 | C-1, C-3, C-4 |
| 4 | ~6.25 (d) | ~130 | C-2, C-5, C-6 |
| 5-H | ~3.0-3.5 (d) | ~60-65 | C-4, C-6, C-18 |
| 6-H | ~3.0-3.5 (d) | ~60-65 | C-5, C-7, C-8, C-18 |
| 7 | ~6.15 (d) | ~130 | C-5, C-6, C-8, C-9 |
| 8 | ~6.30 (dd) | ~137 | C-6, C-7, C-9, C-10, C-20 |
| 10 | ~7.05 (d) | ~128 | C-8, C-9, C-11, C-12, C-20 |
| 11 | ~6.20 (d) | ~139 | C-9, C-10, C-12, C-13 |
| 12 | ~7.80 (d) | ~130 | C-10, C-11, C-13, C-14 |
| 14 | ~5.80 (s) | ~118 | C-12, C-13, C-15 |
| 15 (COOH) | ~11-12 (br s) | ~168 | - |
| 16, 17 | ~1.03 (s) | ~22, ~29 | C-1, C-5, C-6 |
| 18 | ~1.70 (s) | ~21 | C-5, C-6, C-7 |
| 19 | ~2.00 (s) | ~13 | C-8, C-9, C-10 |
| 20 | ~2.10 (s) | ~13 | C-12, C-13, C-14 |
Note: Chemical shifts are highly dependent on the solvent and concentration. The provided values are for guidance and comparative purposes.
Experimental Protocols
A systematic approach using a suite of NMR experiments is necessary for the unambiguous structural confirmation of this compound.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the proton signals and their multiplicities.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum to identify the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other in the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for assigning quaternary carbons and piecing together the carbon skeleton.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is critical for determining the stereochemistry. It shows correlations between protons that are close in space, irrespective of their bonding. For this compound, NOE correlations between the protons on the epoxide ring (H-5 and H-6) and adjacent methyl groups (C-18) would confirm their relative stereochemistry.[2][3]
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the complete structural elucidation of this compound using the described NMR experiments.
Caption: Logical workflow for the structural elucidation of this compound via NMR.
Comparison with Alternatives
While NMR is the gold standard for determining the solution-state structure of organic molecules, other techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition. However, it does not provide information about the connectivity or stereochemistry.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the carboxylic acid (O-H and C=O stretches) and the absence of the C=C double bond at the 5,6-position.
-
X-ray Crystallography: Provides the definitive solid-state structure, including the absolute stereochemistry. However, it requires a suitable single crystal, which can be challenging to obtain.
References
A Comparative Guide to In Vitro Control Experiments for (5S,6R)-5,6-Epoxytretinoin Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential in vitro control experiments for evaluating the biological activity of (5S,6R)-5,6-Epoxytretinoin. This compound, a metabolite of all-trans-retinoic acid (ATRA), is an agonist for all three retinoic acid receptor (RAR) isoforms.[1] Effective in vitro assessment of this compound necessitates a direct comparison with established retinoids to benchmark its potency and efficacy. This document outlines key experimental protocols, presents comparative data in a structured format, and illustrates the underlying signaling pathways.
Comparative Analysis of In Vitro Activity
The following table summarizes the quantitative data for this compound in comparison to the well-characterized pan-RAR agonist, all-trans-retinoic acid (ATRA), and selective RAR agonists.
| Compound | Target(s) | Assay Type | Cell Line | Endpoint | Value |
| This compound | RARα, RARβ, RARγ | RAR Transactivation | - | EC50 | 77 nM (RARα), 35 nM (RARβ), 4 nM (RARγ)[1] |
| Cell Proliferation (Growth Arrest) | MCF-7, NB4 | IC50 | ~1 µM[1] | ||
| All-trans-retinoic acid (ATRA) | Pan-RAR Agonist | RAR Transactivation | - | ED50 | ~1 nM[2] |
| Cell Proliferation (Inhibition) | Hepa1-6 | - | Dose-dependent inhibition (starting at 0.1 µmol/l)[3] | ||
| HL-60 Cell Differentiation | HL-60 | - | Induces differentiation at ≥ 1 nM[4] | ||
| AM580 | RARα selective | RAR Transactivation | - | - | Selective agonist |
| CD495 | RARβ/γ selective | RAR Transactivation | - | - | Selective agonist |
Key Experimental Protocols
Detailed methodologies for essential in vitro assays are provided below.
Retinoic Acid Receptor (RAR) Binding Assay
Objective: To determine the binding affinity of this compound to individual RAR isoforms (α, β, γ).
Principle: This competitive binding assay utilizes a radiolabeled retinoid (e.g., [³H]9-cis-Retinoic acid) and nuclear extracts from cells overexpressing a specific RAR isoform. The test compound's ability to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.
Protocol:
-
Preparation of Nuclear Extracts: Transfect COS-7 cells with expression vectors for human RARα, RARβ, or RARγ. After 48 hours, harvest the cells and prepare nuclear extracts.
-
Binding Reaction: In a 96-well plate, incubate a small aliquot of the nuclear extract (containing a specific RAR isoform) with a fixed concentration of [³H]9-cis-Retinoic acid (e.g., 3 nM).
-
Competition: Add varying concentrations of the unlabeled competitor: this compound, ATRA (positive control), or a vehicle control.
-
Incubation: Incubate the reaction mixture for 2 hours at 4°C to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a filter binding assay.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Principle: This assay measures the number of viable cells after treatment with the test compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method where mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells (e.g., MCF-7, Hepa1-6) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound, ATRA (positive control), and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 4-7 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell proliferation by 50%).
HL-60 Cell Differentiation Assay (NBT Reduction)
Objective: To evaluate the ability of this compound to induce the differentiation of human promyelocytic leukemia (HL-60) cells into mature granulocytes.
Principle: Differentiated granulocytes exhibit a respiratory burst upon stimulation, which can be measured by the reduction of nitroblue tetrazolium (NBT) to a dark blue, insoluble formazan.
Protocol:
-
Cell Culture and Treatment: Culture HL-60 cells in suspension and treat them with various concentrations of this compound, ATRA (1 µM as a positive control), and a vehicle control. Continuous exposure for at least 96 hours is often required for terminal differentiation.[5]
-
NBT Staining: After the incubation period, harvest the cells and resuspend them in a solution containing NBT and a stimulant (e.g., phorbol 12-myristate 13-acetate - PMA).
-
Incubation: Incubate the cells for 20-30 minutes at 37°C to allow for NBT reduction.
-
Quantification: Count the percentage of cells containing blue-black formazan deposits (NBT-positive cells) using a light microscope. Alternatively, flow cytometry can be used to quantify NBT reduction based on changes in light scatter.[6]
-
Data Analysis: Plot the percentage of NBT-positive cells against the concentration of the test compound to determine the dose-response relationship.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.
Caption: General Experimental Workflow for In Vitro Comparison.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biological activity of all-trans retinol requires metabolic conversion to all-trans retinoic acid and is mediated through activation of nuclear retinoid receptors in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 4. Induction of differentiation of the human promyelocytic leukemia cell line (HL-60) by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic acid induced differentiation and commitment in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of HL-60 promyelocytic leukemia cells monitored by flow cytometric measurement of nitro blue tetrazolium (NBT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Potency of (5S,6R)-5,6-Epoxytretinoin: A Comparative Analysis with its Enantiomer
A critical examination of the biological activity of (5S,6R)-5,6-Epoxytretinoin and its enantiomer reveals a significant gap in the current scientific literature. While the racemic mixture, known as all-trans-5,6-epoxyretinoic acid, has been characterized as a potent agonist of retinoic acid receptors (RARs), a direct comparative study of the individual enantiomers is not publicly available. This guide synthesizes the existing data for the racemic mixture and underscores the critical need for stereospecific research to fully elucidate the therapeutic potential of these molecules.
All-trans-5,6-epoxyretinoic acid, a natural metabolite of all-trans-retinoic acid (ATRA), has demonstrated significant biological activity, primarily through its interaction with the three isoforms of the retinoic acid receptor: RARα, RARβ, and RARγ.[1] These receptors are ligand-activated transcription factors that play a crucial role in regulating cell growth, differentiation, and apoptosis. The activation of these receptors by retinoids is a key mechanism in various physiological processes and is a target for therapeutic intervention in diseases such as cancer.
Biological Activity of the Racemic Mixture
Studies on the racemic mixture of all-trans-5,6-epoxyretinoic acid have established its ability to activate all three RAR isoforms, albeit with varying degrees of potency. The following table summarizes the half-maximal effective concentrations (EC50) for the transactivation of each RAR isoform by the racemic mixture.
| Retinoic Acid Receptor Isotype | EC50 (nM) |
| RARα | 77 |
| RARβ | 35 |
| RARγ | 4 |
Table 1: Transactivation Potency of all-trans-5,6-epoxyretinoic acid (Racemic Mixture) on RAR Isoforms. The EC50 values indicate the concentration of the compound required to elicit a half-maximal response in a transactivation assay.[1]
These data clearly indicate that the racemic mixture of 5,6-epoxytretinoin is a potent activator of RARs, with a particularly high affinity for the RARγ isoform. This activity profile suggests its potential utility in biological processes and diseases where RARγ signaling is prominent.
The Unanswered Question: Enantiomer-Specific Potency
Despite the characterization of the racemic mixture, the central question regarding the differential biological potency of the (5S,6R) and (5R,6S) enantiomers remains unanswered. The principles of stereochemistry in pharmacology dictate that enantiomers of a chiral drug can exhibit significantly different biological activities. This is due to the three-dimensional nature of biological targets, such as receptor binding pockets, which can interact preferentially with one enantiomer over the other.
The lack of studies on the separated enantiomers of 5,6-epoxytretinoin represents a significant knowledge gap. It is highly probable that one enantiomer is significantly more active than the other, or that the two enantiomers possess distinct activity profiles. For instance, one enantiomer might be a potent RAR agonist, while the other could be less active, inactive, or even an antagonist. Furthermore, the enantiomers could exhibit different pharmacokinetic and pharmacodynamic properties, leading to variations in their overall therapeutic effect and toxicity.
Retinoid Signaling Pathway
The biological effects of 5,6-epoxytretinoin are mediated through the canonical retinoid signaling pathway. Upon entering the cell, the retinoid binds to its cognate nuclear receptors, RARs, which exist as heterodimers with retinoid X receptors (RXRs). This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
Figure 1: Retinoid Signaling Pathway. This diagram illustrates the mechanism by which 5,6-epoxytretinoin activates gene transcription through binding to RAR/RXR heterodimers.
Experimental Protocols
The determination of the biological potency of retinoids typically involves the following key experimental protocols:
Receptor Transactivation Assay
This assay is fundamental for quantifying the ability of a compound to activate a specific nuclear receptor.
-
Objective: To measure the dose-dependent activation of RARα, RARβ, and RARγ by the test compounds.
-
Methodology:
-
Mammalian cells (e.g., COS-7 or HEK293) are co-transfected with two plasmids: an expression vector for the specific RAR isoform and a reporter plasmid containing a luciferase gene under the control of a RARE promoter.
-
The transfected cells are then treated with varying concentrations of the test compound (e.g., this compound, its enantiomer, or the racemic mixture).
-
After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The data are plotted as luciferase activity versus compound concentration, and the EC50 value is calculated from the resulting dose-response curve.
-
Figure 2: Transactivation Assay Workflow. A flowchart outlining the key steps in determining the potency of a compound in activating a nuclear receptor.
Future Directions and Conclusion
The current understanding of the biological potency of 5,6-epoxytretinoin is limited to studies on its racemic mixture. To advance the therapeutic application of this compound, future research must focus on the following:
-
Chiral Separation: The development of methods to separate the (5S,6R) and (5R,6S) enantiomers is a critical first step.
-
Stereospecific Biological Evaluation: Once separated, each enantiomer must be independently evaluated for its biological activity using a battery of in vitro and in vivo assays, including RAR binding and transactivation assays.
-
Structure-Activity Relationship (SAR) Studies: A detailed comparison of the activities of the two enantiomers will provide valuable insights into the SAR of this class of retinoids and guide the design of more potent and selective analogs.
References
Validating the Specificity of (5S,6R)-5,6-Epoxytretinoin's Cellular Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular effects of (5S,6R)-5,6-Epoxytretinoin, placing its activity in the context of other well-characterized retinoids. The objective is to offer a clear, data-driven perspective on its specificity, supported by experimental evidence and detailed methodologies.
Introduction
This compound is a metabolite of all-trans retinoic acid (ATRA), a pivotal signaling molecule in numerous biological processes, including cell differentiation, proliferation, and apoptosis. The biological activity of retinoids is primarily mediated through their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Understanding the specificity of this compound is crucial for its potential therapeutic applications, as off-target effects can lead to undesirable side effects. This guide summarizes the available quantitative data, outlines key experimental protocols for assessing retinoid specificity, and visualizes the relevant biological pathways and workflows.
Quantitative Comparison of Retinoid Activity
The following table summarizes the reported biological activities of all-trans-5,6-epoxy-retinoic acid in comparison to ATRA and other retinoids. It is important to note that the stereochemistry of the 5,6-epoxide in these studies was not explicitly defined as (5S,6R). The data presented is for the "all-trans" form of 5,6-epoxy-retinoic acid, which refers to the configuration of the double bonds in the carbon side chain.
| Compound | Target | Assay Type | EC50 (nM)[1] | Relative Potency vs. ATRA |
| all-trans-5,6-Epoxy-RA | RARα | RAR-mediated transcription | 77 | ~2.2x lower |
| RARβ | 35 | ~0.26x lower | ||
| RARγ | 4 | ~0.5x lower | ||
| all-trans-Retinoic Acid (ATRA) | RARα | RAR-mediated transcription | 169 | 1 (Reference) |
| RARβ | 9 | 1 (Reference) | ||
| RARγ | 2 | 1 (Reference) | ||
| 9-cis-Retinoic Acid | RARα | RAR-mediated transcription | 13 | ~13x higher |
| RARβ | 173 | ~0.05x lower | ||
| RARγ | 58 | ~0.03x lower | ||
| 13-cis-Retinoic Acid | RARα | RAR-mediated transcription | 124 | ~1.4x higher |
| RARβ | 47 | ~0.19x lower | ||
| RARγ | 36 | ~0.06x lower |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
In an in vivo study, all-trans-5,6-epoxyretinoic acid was found to have approximately 0.5% of the growth-promoting activity of all-trans-retinoic acid in vitamin A-deficient rats[2].
Signaling Pathways and Experimental Workflows
To understand the cellular effects of this compound, it is essential to visualize the canonical retinoid signaling pathway and the experimental workflows used to assess its activity and specificity.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are protocols for key assays used to determine the specificity of retinoid compounds.
RAR Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to Retinoic Acid Receptors (RARs) by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human RARα, RARβ, or RARγ
-
[³H]-all-trans retinoic acid (radioligand)
-
Test compound (e.g., this compound)
-
Unlabeled all-trans retinoic acid (positive control)
-
Assay buffer (e.g., Tris-HCl buffer with DTT and BSA)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled ATRA.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-ATRA, and the serially diluted test compound or unlabeled ATRA.
-
Add the recombinant RAR protein to initiate the binding reaction.
-
Incubate the plate at 4°C for a specified time (e.g., 4-18 hours) to reach equilibrium.
-
Transfer the reaction mixture to a filter plate and wash to separate bound from unbound radioligand.
-
Add scintillation cocktail to each well of the dried filter plate.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-ATRA (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
RARE-Luciferase Reporter Gene Assay
Objective: To measure the ability of a test compound to activate gene transcription through RARs.
Materials:
-
Mammalian cell line (e.g., HEK293T, COS-7)
-
Expression vectors for human RARα, RARβ, or RARγ
-
Reporter plasmid containing a retinoic acid response element (RARE) driving the expression of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Test compound
-
ATRA (positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the mammalian cells with the RAR expression vector and the RARE-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound or ATRA.
-
Incubate for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the compound concentration to determine the EC50 value.
Gene Expression Analysis by quantitative PCR (qPCR)
Objective: To quantify changes in the expression of known retinoid target genes in response to treatment with a test compound.
Materials:
-
Cell line responsive to retinoids (e.g., MCF-7, HL-60)
-
Test compound
-
ATRA (positive control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., RARB2, CYP26A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat the cells with the test compound or ATRA for a specified time.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, primers for the target and housekeeping genes, and the qPCR master mix.
-
Analyze the qPCR data to determine the relative fold change in gene expression for each treatment condition compared to a vehicle control, normalized to the housekeeping gene.
Discussion and Future Directions
The available data indicates that all-trans-5,6-epoxy-retinoic acid is a biologically active metabolite of ATRA that can modulate RAR-mediated transcription. Notably, its potency varies across the different RAR isotypes. However, a critical gap in the current understanding is the lack of data specifically for the (5S,6R) stereoisomer. The stereochemistry of a molecule can significantly impact its biological activity, and it is plausible that the (5S,6R) and (5R,6S) enantiomers of 5,6-epoxytretinoin exhibit different affinities for RARs and distinct cellular effects.
Future research should focus on:
-
Stereoselective Synthesis and Characterization: The synthesis and purification of individual (5S,6R) and (5R,6S) stereoisomers are essential for definitive biological evaluation.
-
Comparative Biological Assays: Head-to-head comparisons of the individual stereoisomers in RAR binding and reporter gene assays will elucidate their specific contributions to the observed biological activity.
-
Off-Target Profiling: Comprehensive screening of this compound against a panel of other nuclear receptors and cellular proteins is necessary to fully assess its specificity and potential for off-target effects.
-
In Vivo Studies: Comparative in vivo studies using purified stereoisomers will be crucial to understand their physiological relevance and therapeutic potential.
By addressing these knowledge gaps, a more complete and accurate picture of the cellular effects and specificity of this compound will emerge, paving the way for its potential development as a targeted therapeutic agent.
References
Safety Operating Guide
Proper Disposal of (5S,6R)-5,6-Epoxytretinoin: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (5S,6R)-5,6-Epoxytretinoin, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This compound is a retinoid and an epoxy compound. Due to its chemical nature, it should be handled as a hazardous material. The disposal procedures outlined below are based on general best practices for the disposal of hazardous chemical waste, including retinoids and epoxy compounds, in a laboratory setting.
I. Immediate Safety Precautions
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or fume hood |
In Case of a Spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect: Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean: Decontaminate the spill area with soap and water.
II. Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular solid waste.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Segregate this waste from other laboratory waste streams to avoid accidental reactions.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for all this compound waste, including contaminated labware (e.g., pipette tips, vials).
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1]
-
-
Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Keep a log of the waste generated, including the date and quantity.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste transporter.
-
The waste must be transported to a licensed treatment, storage, and disposal facility (TSDF).[2]
-
Disposal of Contaminated Materials:
| Material | Disposal Procedure |
| Unused/Expired this compound | Treat as hazardous waste. Do not attempt to neutralize. |
| Contaminated Labware (glass, plastic) | Place in the designated hazardous waste container. |
| Contaminated PPE (gloves, etc.) | Place in the designated hazardous waste container. |
| Spill Cleanup Materials | Place in the designated hazardous waste container. |
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
IV. Signaling Pathway for Safe Handling and Disposal Logic
This diagram outlines the logical flow of considerations for ensuring safety throughout the handling and disposal process.
References
Essential Safety and Handling Guidance for (5S,6R)-5,6-Epoxytretinoin
Disclaimer: A specific Safety Data Sheet (SDS) for (5S,6R)-5,6-Epoxytretinoin (CAS No. 154633-37-1) was not publicly available at the time of this writing. The following guidance is based on the known hazards of its parent compounds, epoxy resins and retinoids, and is intended to provide essential safety and logistical information for laboratory professionals. Researchers must exercise extreme caution and should seek to obtain a substance-specific SDS from the supplier.
This compound is a compound that combines the chemical functionalities of an epoxy and a retinoid. This unique structure suggests a dual hazard profile that requires stringent safety protocols. Epoxy compounds are known skin and eye irritants and can cause allergic sensitization. Retinoids, such as retinoic acid, are recognized as developmental toxicants and may be photocarcinogenic. Therefore, handling this compound necessitates a comprehensive approach to personal protection and environmental safety.
Personal Protective Equipment (PPE)
Given the potential for skin, eye, and respiratory irritation, as well as the risk of sensitization and developmental toxicity, a robust selection of PPE is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a primary and secondary barrier against skin contact. Nitrile offers good resistance to a range of chemicals. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and aerosols, which could cause severe eye irritation or damage. A face shield offers broader protection. |
| Body Protection | A fully fastened laboratory coat, preferably a chemical-resistant apron over it. | Prevents contamination of personal clothing and skin. A chemical-resistant apron provides an additional layer of protection against spills. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Necessary when handling the powder form to prevent inhalation of fine particles, or when there is a potential for aerosol generation. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is critical to minimize exposure risk.
Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within the fume hood to avoid unnecessary movement in and out of the controlled area.
-
Pre-labeling: All vials and containers for the experiment should be clearly labeled with the chemical name and any hazard warnings.
Handling:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing: If working with a solid form, carefully weigh the required amount on a tared weigh paper or in a disposable container within the fume hood to minimize the dispersion of dust.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing. Ensure the container is capped or covered as much as possible during dissolution.
-
Avoid Inhalation: Always handle the compound in a well-ventilated fume hood to prevent the inhalation of any vapors or aerosols.
Post-Handling:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh papers, and pipette tips, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Curing for Disposal: For larger quantities of epoxy-containing waste, it may be possible to mix the resin and a suitable hardener to cure the material into a non-hazardous solid. However, this should only be done if the specific chemistry is well understood and in a safe, ventilated area, as the curing process can generate heat and hazardous fumes.[1] The resulting solid can then be disposed of as regular waste, pending local regulations.[1][2]
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations for hazardous chemical waste.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
